molecular formula C27H38N4O5S B10861116 (S,S,S)-AHPC-Boc

(S,S,S)-AHPC-Boc

Número de catálogo: B10861116
Peso molecular: 530.7 g/mol
Clave InChI: PKNFPFFOAWITLF-JAXLGGSGSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(S,S,S)-AHPC-Boc is a useful research compound. Its molecular formula is C27H38N4O5S and its molecular weight is 530.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C27H38N4O5S

Peso molecular

530.7 g/mol

Nombre IUPAC

tert-butyl N-[(2S)-1-[(2S,4S)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C27H38N4O5S/c1-16-21(37-15-29-16)18-10-8-17(9-11-18)13-28-23(33)20-12-19(32)14-31(20)24(34)22(26(2,3)4)30-25(35)36-27(5,6)7/h8-11,15,19-20,22,32H,12-14H2,1-7H3,(H,28,33)(H,30,35)/t19-,20-,22+/m0/s1

Clave InChI

PKNFPFFOAWITLF-JAXLGGSGSA-N

SMILES isomérico

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)OC(C)(C)C)O

SMILES canónico

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)OC(C)(C)C)O

Origen del producto

United States

Foundational & Exploratory

Unveiling (S,S,S)-AHPC-Boc: A Technical Guide to a Key Negative Control in PROTAC Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and application of (S,S,S)-AHPC-Boc. This compound serves as a critical negative control in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality. Its significance lies in its stereochemical relationship to the active von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC-Boc, enabling researchers to validate the specific mechanism of action of their targeted protein degraders.

Chemical Structure and Properties

This compound, also known as (S,S,S)-VH032-Boc, is the inactive diastereomer of the VHL ligand (S,R,S)-AHPC-Boc. The specific stereochemistry at the 4-position of the hydroxyproline ring abrogates its binding to the VHL E3 ligase. This property makes it an ideal tool for control experiments in PROTAC-mediated protein degradation studies.

PropertyValue
IUPAC Name tert-butyl (S)-1-((2S,4S)-4-hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-ylcarbamate
SMILES String O=C(N1C--INVALID-LINK--O)--INVALID-LINK--NC(OC(C)(C)C)=O
CAS Number 1797406-74-6
Molecular Formula C27H38N4O5S
Molecular Weight 530.68 g/mol
Purity (Typical) ≥95%

Role in PROTAC Technology and the VHL Signaling Pathway

PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins of interest. A PROTAC consists of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.

The von Hippel-Lindau (VHL) protein is a substrate recognition component of the VCB-CUL2 E3 ubiquitin ligase complex. Under normal oxygen conditions (normoxia), VHL recognizes and binds to the alpha subunit of the Hypoxia-Inducible Factor (HIF-1α), leading to its ubiquitination and subsequent proteasomal degradation. This pathway is a key regulator of the cellular response to changes in oxygen levels.

The active isomer, (S,R,S)-AHPC-Boc, mimics the binding motif of HIF-1α, allowing it to recruit the VHL E3 ligase. In a PROTAC, this VHL ligand brings the E3 ligase into close proximity with the target protein, leading to the target's ubiquitination and degradation.

This compound, due to its stereochemistry, does not bind to VHL. Therefore, a PROTAC constructed with this compound should not be able to recruit the VHL E3 ligase and, consequently, should not induce the degradation of the target protein. This makes it an essential negative control to demonstrate that the observed protein degradation is a direct result of the specific recruitment of the VHL E3 ligase by the active PROTAC.

VHL-HIF-1α Signaling Pathway

VHL_HIF1a_Pathway VHL-HIF-1α Signaling Pathway cluster_normoxia Normoxic Conditions cluster_hypoxia Hypoxic Conditions Normoxia Normoxia PHDs PHDs (Prolyl Hydroxylases) Normoxia->PHDs O2 present Hypoxia Hypoxia Hypoxia->PHDs HIF1a HIF-1α HIF1a->PHDs Hydroxylation HIF1a_stabilized Stabilized HIF-1α HIF1a->HIF1a_stabilized Stabilization VHL VHL E3 Ligase Complex PHDs->VHL Recognition Ub Ubiquitin VHL->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation Degradation Proteasome->Degradation Nucleus Nucleus HIF1a_stabilized->Nucleus Translocation HIF1b HIF-1β (ARNT) HIF1_complex HIF-1 Complex HRE Hypoxia Response Element (HRE) HIF1_complex->HRE Binding Gene_Expression Target Gene Expression (e.g., VEGF) HRE->Gene_Expression Transcription

Caption: The VHL-HIF-1α signaling pathway under normoxic and hypoxic conditions.

Experimental Protocols

General Synthesis Strategy
  • (S)-tert-leucine-Boc: A commercially available Boc-protected amino acid.

  • (2S, 4S)-4-hydroxy-pyrrolidine-2-carboxylic acid derivative: This chiral building block is crucial for establishing the (S,S,S) stereochemistry. Its synthesis would require stereoselective methods.

  • (4-(4-methylthiazol-5-yl)phenyl)methanamine: The "warhead" portion that would be linked to a target protein ligand in a full PROTAC molecule.

The synthesis would likely proceed through a series of protection, coupling, and deprotection steps, with careful control of stereochemistry at each chiral center.

Experimental Workflow for Evaluating PROTAC Activity Using this compound as a Negative Control

This workflow outlines the key steps to demonstrate that the degradation of a target protein by a PROTAC is dependent on the recruitment of the VHL E3 ligase.

PROTAC_Workflow PROTAC Activity Evaluation Workflow start Start: Cell Culture (Expressing Target Protein) treatment Treatment with Compounds start->treatment vehicle Vehicle Control (e.g., DMSO) treatment->vehicle Group 1 active_protac Active PROTAC ((S,R,S)-AHPC-Linker-Target Ligand) treatment->active_protac Group 2 negative_control Negative Control PROTAC ((S,S,S)-AHPC-Linker-Target Ligand) treatment->negative_control Group 3 incubation Incubation (Time Course) vehicle->incubation active_protac->incubation negative_control->incubation lysis Cell Lysis and Protein Quantification incubation->lysis western_blot Western Blot Analysis lysis->western_blot target_protein Target Protein Level western_blot->target_protein Primary Antibody loading_control Loading Control (e.g., GAPDH, β-actin) western_blot->loading_control Primary Antibody quantification Densitometry and Data Analysis target_protein->quantification loading_control->quantification results Results Interpretation quantification->results degradation Significant Target Protein Degradation results->degradation Active PROTAC no_degradation No Significant Degradation results->no_degradation Negative Control & Vehicle conclusion Conclusion: VHL-dependent Degradation degradation->conclusion no_degradation->conclusion

Caption: Experimental workflow for validating VHL-dependent protein degradation using a negative control PROTAC.

Detailed Methodologies for Key Experiments:

1. Cell Culture and Treatment:

  • Cells expressing the protein of interest are cultured to an appropriate confluency.

  • Cells are treated with the active PROTAC, the negative control PROTAC (containing this compound), or a vehicle control (e.g., DMSO) at various concentrations and for different time points.

2. Cell Lysis and Protein Quantification:

  • After treatment, cells are washed with ice-cold PBS and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • The total protein concentration of each lysate is determined using a standard protein assay (e.g., BCA or Bradford assay) to ensure equal protein loading for the subsequent Western blot.

3. Western Blot Analysis:

  • Equal amounts of protein from each treatment group are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

  • The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the target protein.

  • A primary antibody against a loading control protein (e.g., GAPDH, β-actin) is also used to normalize for protein loading.

  • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that allows for chemiluminescent detection.

4. Data Analysis and Interpretation:

  • The intensity of the protein bands is quantified using densitometry software.

  • The level of the target protein is normalized to the loading control.

  • The percentage of protein degradation is calculated relative to the vehicle-treated control.

  • The expected outcome is a significant reduction in the target protein level in cells treated with the active PROTAC, while no significant degradation is observed in cells treated with the negative control PROTAC or the vehicle. This result confirms that the observed protein degradation is dependent on the specific recruitment of the VHL E3 ligase.

The Inactive Epimer: A Technical Guide to the Role of (S,S,S)-AHPC-Boc in PROTAC Technology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimera (PROTAC) technology has emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting their function. The rational design and validation of PROTACs rely on a deep understanding of their mechanism of action and the use of appropriate controls to ensure experimental rigor. This technical guide provides an in-depth exploration of (S,S,S)-AHPC-Boc , a critical negative control reagent in the development of PROTACs that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Its proper use is essential for validating that the observed protein degradation is a direct result of the intended PROTAC-mediated pathway.

Core Concept: The Stereochemical Imperative of VHL Recognition

PROTACs are heterobifunctional molecules composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them. The VHL E3 ligase is one of the most commonly recruited ligases in PROTAC design. The binding of a PROTAC to VHL is highly specific and exquisitely dependent on the stereochemistry of the VHL ligand.

The active, VHL-binding diastereomer is (S,R,S)-AHPC-Boc (also known as VH032-Boc). In contrast, This compound is its epimer, differing in the stereochemistry at the hydroxyproline moiety. This single stereochemical inversion abrogates any significant binding to VHL.[1][2] Consequently, a PROTAC constructed with this compound is unable to recruit the VHL E3 ligase and thus cannot mediate the ubiquitination and subsequent degradation of the target protein. This makes it an ideal negative control to demonstrate the VHL-dependent mechanism of action of its active counterpart.

Data Presentation: Comparative Binding Affinities

The efficacy of a VHL-recruiting PROTAC is fundamentally linked to the binding affinity of its VHL ligand. While (S,R,S)-AHPC-Boc and its derivatives bind to VHL with high affinity, this compound exhibits a dramatically reduced or absent affinity. The following table summarizes the known binding affinities, highlighting the critical difference between the active ligand and the conceptual basis for the inactive control.

CompoundStereochemistryRole in PROTACVHL Binding Affinity (Kd/IC50)
VH032 (parent of (S,R,S)-AHPC-Boc)(S,R,S)Active VHL LigandKd: 185 ± 7 nM[3]
This compound(S,S,S)Inactive Negative ControlNot reported/No significant binding

Note: While a specific Kd or IC50 value for this compound is not consistently reported in the literature, it is widely accepted as a non-binder for the purposes of experimental control.

Experimental Protocols

The use of this compound as a negative control is crucial in the following key experiments to validate the mechanism of action of a VHL-recruiting PROTAC.

Protein Degradation Assay (Western Blot)

This assay directly measures the reduction in the levels of the target protein upon treatment with the PROTAC.

Objective: To demonstrate that protein degradation is dependent on the active (S,R,S)-AHPC-Boc-containing PROTAC and does not occur with the inactive this compound-containing control.

Methodology: [4][5]

  • Cell Culture: Plate cells of interest at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with a concentration range of the active PROTAC and the this compound-containing negative control PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle-only control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading for the subsequent steps.

  • Sample Preparation: Normalize the protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Western Blot: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal loading across all lanes.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and compare the degradation levels between the active PROTAC and the inactive control.

In Vitro Ubiquitination Assay

This assay assesses the ability of the PROTAC to induce the ubiquitination of the target protein in a cell-free system.

Objective: To confirm that the ubiquitination of the target protein is mediated by the formation of a ternary complex with VHL, which is only possible with the active PROTAC.

Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine the following components in a suitable reaction buffer (e.g., containing Tris-HCl, MgCl2, DTT):

    • Recombinant E1 activating enzyme

    • Recombinant E2 conjugating enzyme (e.g., UBE2D2)

    • Recombinant VHL/Elongin B/Elongin C (VBC) complex

    • Recombinant target protein

    • Ubiquitin (biotinylated or fluorescently labeled for detection)

    • ATP

  • PROTAC Addition: Add the active PROTAC or the this compound-containing negative control PROTAC at various concentrations. Include a no-PROTAC control.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours) to allow for the ubiquitination reaction to proceed.

  • Quenching: Stop the reaction by adding SDS-PAGE loading buffer and boiling.

  • Detection:

    • Separate the reaction products by SDS-PAGE.

    • Transfer the proteins to a membrane and perform a Western blot using an antibody against the target protein or an antibody against the ubiquitin tag (e.g., streptavidin-HRP for biotinylated ubiquitin).

  • Analysis: A ladder of higher molecular weight bands corresponding to polyubiquitinated target protein should be observed in the presence of the active PROTAC. These bands should be significantly reduced or absent in the reactions with the this compound negative control.

Ternary Complex Formation Assay (TR-FRET)

This biophysical assay measures the proximity-based interaction between the target protein and the E3 ligase induced by the PROTAC.

Objective: To quantitatively assess the formation of the Target Protein-PROTAC-VHL ternary complex and to demonstrate that this formation is dependent on the active (S,R,S) stereochemistry.

Methodology:

  • Reagent Preparation:

    • Label the recombinant VBC complex with a terbium (Tb) cryptate donor fluorophore.

    • Label the recombinant target protein with a suitable acceptor fluorophore (e.g., d2).

  • Assay Plate Setup: In a low-volume 384-well plate, add the labeled VBC complex and the labeled target protein at optimized concentrations in an appropriate assay buffer.

  • Compound Addition: Add a serial dilution of the active PROTAC and the this compound-containing negative control PROTAC to the wells.

  • Incubation: Incubate the plate at room temperature for a specified period to allow for ternary complex formation to reach equilibrium.

  • TR-FRET Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). A bell-shaped curve is expected for the active PROTAC, indicating the formation and subsequent disruption (hook effect) of the ternary complex with increasing PROTAC concentration. The this compound control should not produce a significant TR-FRET signal, confirming its inability to form the ternary complex.

Mandatory Visualizations

Signaling Pathways

PROTAC_Mechanism cluster_active Active PROTAC with (S,R,S)-AHPC-Boc cluster_inactive Inactive Control with this compound Active_PROTAC (S,R,S)-PROTAC Ternary_Complex_A POI-PROTAC-VHL Ternary Complex Active_PROTAC->Ternary_Complex_A POI_A Target Protein (POI) POI_A->Ternary_Complex_A VHL_A VHL E3 Ligase VHL_A->Ternary_Complex_A Ubiquitination_A Polyubiquitination Ternary_Complex_A->Ubiquitination_A Catalyzes Proteasome_A Proteasome Ubiquitination_A->Proteasome_A Recognition Degradation_A Target Protein Degradation Proteasome_A->Degradation_A Leads to Inactive_PROTAC (S,S,S)-PROTAC No_Complex No Ternary Complex Formation Inactive_PROTAC->No_Complex POI_I Target Protein (POI) POI_I->No_Complex VHL_I VHL E3 Ligase VHL_I->No_Complex No Binding No_Degradation No Degradation No_Complex->No_Degradation Results in

Caption: PROTAC Mechanism: Active vs. Inactive Control.

Experimental Workflows

Western_Blot_Workflow start Start: Plate Cells treatment Treat with Active PROTAC, Inactive (S,S,S) Control, and Vehicle start->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification (BCA) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer sds_page->transfer immunoblot Immunoblotting for Target & Loading Control transfer->immunoblot detection Chemiluminescence Detection immunoblot->detection analysis Densitometry Analysis (Compare Active vs. Inactive) detection->analysis end End: Degradation Confirmed analysis->end

Caption: Western Blot Workflow for PROTAC Validation.

TR_FRET_Workflow start Start: Prepare Reagents labeling Label VBC (Donor) and Target Protein (Acceptor) start->labeling plate_setup Add Labeled Proteins to 384-well Plate labeling->plate_setup compound_addition Add Serial Dilutions of Active & Inactive PROTACs plate_setup->compound_addition incubation Incubate at Room Temp compound_addition->incubation read_plate Read TR-FRET Signal incubation->read_plate analysis Analyze Data: Plot TR-FRET Ratio vs. Concentration read_plate->analysis end End: Ternary Complex Formation Quantified analysis->end

Caption: TR-FRET Workflow for Ternary Complex Analysis.

Conclusion

The judicious use of this compound as a negative control is indispensable for the rigorous validation of VHL-recruiting PROTACs. By demonstrating a lack of target protein degradation, ubiquitination, and ternary complex formation, researchers can unequivocally attribute the activity of their lead PROTACs to the intended VHL-mediated mechanism. This technical guide provides the foundational knowledge, data context, and experimental frameworks necessary for the effective implementation of this critical control in PROTAC discovery and development programs.

References

(S,S,S)-AHPC-Boc: A Technical Guide to its Application as a Negative Control for von Hippel-Lindau (VHL) E3 Ligase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the rapidly evolving field of targeted protein degradation, the use of proteolysis-targeting chimeras (PROTACs) has emerged as a powerful therapeutic modality. A critical component of rigorous PROTAC research is the validation of on-target effects, specifically the dependency of protein degradation on the recruited E3 ligase. This technical guide provides an in-depth overview of (S,S,S)-AHPC-Boc, the inactive diastereomer of the von Hippel-Lindau (VHL) E3 ligase ligand (S,R,S)-AHPC-Boc. Due to its stereochemical configuration, this compound is unable to bind to VHL, rendering it an indispensable negative control for confirming VHL-mediated protein degradation. This document outlines the mechanism of action, presents key experimental data, and provides detailed protocols for its use in validating the VHL-dependency of PROTAC-induced effects.

Introduction: The Critical Role of Negative Controls in PROTAC Research

PROTACs are heterobifunctional molecules that hijack the cellular ubiquitin-proteasome system to induce the degradation of specific target proteins. They consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The von Hippel-Lindau (VHL) E3 ligase is one of the most commonly utilized E3 ligases in PROTAC design.

To ensure that the observed degradation of a target protein is a direct result of the PROTAC's mechanism of action—that is, the formation of a ternary complex between the POI, the PROTAC, and the E3 ligase—it is essential to employ appropriate negative controls. An ideal negative control should be structurally similar to the active PROTAC but deficient in a key aspect of its function, such as binding to the E3 ligase.

This compound serves as an exemplary negative control for VHL-recruiting PROTACs. It is the stereoisomer of the active VHL ligand, (S,R,S)-AHPC-Boc. The specific stereochemistry of the hydroxyproline moiety in VHL ligands is crucial for binding to the VHL protein. The (S,R,S) configuration allows for the necessary interactions within the VHL binding pocket, while the (S,S,S) configuration of the epimer abrogates this binding.[1][2] This makes this compound an invaluable tool for dissecting the VHL-dependent pharmacology of a PROTAC.

Mechanism of Inaction: Why this compound Fails to Bind VHL

The binding of ligands to the VHL E3 ligase is highly dependent on the precise three-dimensional arrangement of chemical groups that interact with the protein's binding pocket. The active isomer, (S,R,S)-AHPC-Boc, presents its hydroxyproline group in a conformation that allows for critical hydrogen bonding and hydrophobic interactions with key residues in VHL.

In contrast, this compound, due to its inverted stereocenter at the hydroxyproline, cannot adopt the correct conformation to engage with the VHL binding site effectively. This steric hindrance prevents the formation of a stable complex, thus inhibiting its ability to recruit VHL to a target protein.

The logical relationship for VHL-mediated protein degradation and the role of the negative control can be visualized as follows:

G cluster_0 Active PROTAC Mechanism cluster_1 Negative Control Mechanism POI Protein of Interest Ternary Ternary Complex (POI-PROTAC-VHL) POI->Ternary PROTAC (S,R,S)-AHPC-Boc-based PROTAC PROTAC->Ternary VHL VHL E3 Ligase VHL->Ternary Ub Ubiquitination Ternary->Ub Proximity-induced Degradation Proteasomal Degradation Ub->Degradation POI_neg Protein of Interest No_Ternary No Ternary Complex Formation POI_neg->No_Ternary PROTAC_neg This compound-based PROTAC PROTAC_neg->No_Ternary No VHL Binding VHL_neg VHL E3 Ligase VHL_neg->No_Ternary No_Degradation No Degradation No_Ternary->No_Degradation

Figure 1. Logical workflow of active versus negative control PROTACs.

Quantitative Data: Binding Affinity and Degradation

While direct binding affinity data for this compound is not extensively published, its lack of VHL binding is a well-established principle in the design of negative control PROTACs. The functional consequence of this lack of binding is the absence of target protein degradation. The following table summarizes the expected outcomes when comparing a PROTAC containing the active (S,R,S) VHL ligand to one containing the inactive (S,S,S) epimer.

Parameter(S,R,S)-AHPC-Boc based PROTACThis compound based PROTAC (Negative Control)Reference
VHL Binding Affinity (Kd) High Affinity (nM to low µM range)No significant binding[]
Target Protein Degradation (DC50) Potent (nM to low µM range)Inactive (No degradation observed)[][4]
Ternary Complex Formation Forms a stable ternary complex with POI and VHLDoes not form a stable ternary complex

Experimental Protocols

The primary application of this compound is as a negative control in cellular and biochemical assays to demonstrate that the degradation of a target protein by a PROTAC is VHL-dependent.

Western Blotting to Confirm VHL-Dependent Degradation

Western blotting is a standard technique to quantify the levels of a target protein in cells following treatment with a PROTAC. By comparing the effects of the active PROTAC with the negative control, one can ascertain the VHL-dependency of the degradation.

Experimental Workflow:

G cluster_0 Cell Treatment cluster_1 Protein Analysis cluster_2 Data Analysis A Seed cells and allow to adhere B Treat cells with: 1. Vehicle (DMSO) 2. Active PROTAC 3. This compound Control PROTAC A->B C Lyse cells and quantify protein concentration B->C D Perform SDS-PAGE and transfer to membrane C->D E Probe with primary antibody for POI and loading control D->E F Probe with secondary antibody and visualize bands E->F G Quantify band intensity F->G H Normalize POI levels to loading control G->H I Compare degradation between active and control PROTACs H->I

Figure 2. Western blot workflow for PROTAC activity assessment.

Detailed Methodology:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to attach overnight.

    • Prepare stock solutions of the active PROTAC and the this compound containing negative control PROTAC in DMSO.

    • Treat cells with increasing concentrations of the active PROTAC, the negative control PROTAC, and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 4, 8, 16, or 24 hours).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a standard method such as the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration for all samples.

    • Denature the protein samples by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using a chemiluminescence detection system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the target protein band to the corresponding loading control band.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • A significant reduction in the target protein level with the active PROTAC and no significant change with the this compound control PROTAC confirms VHL-dependent degradation.

Co-Immunoprecipitation (Co-IP) to Demonstrate Lack of VHL Interaction

Co-IP can be used to show that the negative control PROTAC does not induce an interaction between the target protein and VHL.

Methodology Outline:

  • Treat cells expressing the target protein with the active PROTAC, the this compound control PROTAC, or a vehicle control. To prevent degradation of the target protein and trap the ternary complex, pre-treat cells with a proteasome inhibitor (e.g., MG132).

  • Lyse the cells under non-denaturing conditions.

  • Incubate the cell lysates with an antibody against the target protein or a tag on the protein.

  • Use protein A/G beads to pull down the antibody-protein complexes.

  • Wash the beads to remove non-specific binders.

  • Elute the bound proteins and analyze by Western blotting using antibodies against the target protein and VHL.

  • A band for VHL should be observed in the sample treated with the active PROTAC, but not in the vehicle or this compound control samples, demonstrating that the interaction is dependent on the active VHL ligand.

Quantitative Mass Spectrometry for Proteome-Wide Selectivity

Quantitative mass spectrometry-based proteomics can provide a global view of protein level changes in response to PROTAC treatment, confirming the selectivity of the degrader and the VHL-dependent mechanism.

Experimental Workflow:

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis A Treat cells with Vehicle, Active PROTAC, or this compound Control B Lyse cells, extract and digest proteins into peptides A->B C Separate peptides by liquid chromatography B->C D Analyze peptides by tandem mass spectrometry C->D E Identify and quantify proteins D->E F Compare protein abundance across conditions E->F G Identify significantly downregulated proteins F->G

Figure 3. Quantitative mass spectrometry workflow.

Detailed Methodology:

  • Cell Treatment and Protein Digestion:

    • Treat cells as described for the Western blot experiment.

    • Lyse the cells and digest the proteins into peptides using an enzyme such as trypsin.

  • LC-MS/MS Analysis:

    • Analyze the peptide samples using a high-resolution mass spectrometer.

  • Data Analysis:

    • Process the raw data to identify and quantify proteins.

    • Perform statistical analysis to identify proteins that are significantly downregulated in the active PROTAC-treated sample compared to the vehicle and the this compound control samples.

    • The target protein should be among the most significantly downregulated proteins in the active PROTAC sample, with no significant change in the negative control sample.

Conclusion

This compound is an essential tool for researchers in the field of targeted protein degradation. Its inability to bind to VHL makes it the definitive negative control for validating the mechanism of action of VHL-recruiting PROTACs. By incorporating this compound-containing control molecules into experimental workflows, scientists can confidently demonstrate that the observed degradation of their target protein is a direct consequence of VHL E3 ligase recruitment, thereby ensuring the robustness and reliability of their findings. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the effective use of this compound in advancing the development of novel protein degraders.

References

In-Depth Technical Guide: Synthesis and Purification of (S,S,S)-AHPC-Boc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,S,S)-AHPC-Boc, the tert-butyloxycarbonyl-protected form of (2S,3S,4S)-4-amino-3-hydroxy-5-phenylpentanoic acid, serves as a critical negative control in the development of Proteolysis Targeting Chimeras (PROTACs). While its diastereomer, (S,R,S)-AHPC-Boc (VH032-Boc), is an active ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, the (S,S,S) isomer does not bind to VHL and is therefore used to demonstrate the specificity and mechanism of action of PROTACs.[1][2] Despite its importance, a detailed, publicly available experimental protocol for the specific synthesis and purification of the (S,S,S) diastereomer is not readily found in the scientific literature.

This technical guide addresses this gap by proposing a scientifically grounded, albeit theoretical, multi-step synthesis and purification strategy for this compound. The proposed methodologies are based on established principles of stereoselective synthesis and diastereomer separation, drawing parallels from the well-documented synthesis of its active (S,R,S) counterpart and related chiral compounds.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a multi-step process commencing with a stereoselective aldol reaction to establish the initial chiral centers, followed by functional group manipulations and a final Boc-protection step. The purification of the desired diastereomer is a critical challenge that can be addressed through chiral chromatography.

Synthesis_Pathway cluster_start Starting Materials cluster_synthesis Synthesis cluster_purification Purification N-Boc-L-phenylalaninal N-Boc-L-phenylalaninal Aldol Reaction Aldol Reaction N-Boc-L-phenylalaninal->Aldol Reaction Propionate Equivalent Propionate Equivalent Propionate Equivalent->Aldol Reaction Diastereomeric Mixture Diastereomeric Mixture Aldol Reaction->Diastereomeric Mixture Stereoselective but not stereospecific Functional Group\nManipulation Functional Group Manipulation Diastereomeric Mixture->Functional Group\nManipulation Boc Protection Boc Protection Functional Group\nManipulation->Boc Protection Chiral HPLC Chiral HPLC Boc Protection->Chiral HPLC This compound This compound Chiral HPLC->this compound Isolation of desired diastereomer

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following protocols are proposed based on analogous syntheses of similar chiral amino acids and VHL ligands. Optimization of reaction conditions and purification methods would be necessary in a laboratory setting.

Step 1: Stereoselective Aldol Reaction

This initial step aims to create the carbon backbone with the desired, albeit mixed, stereochemistry.

Methodology:

  • To a solution of N-Boc-L-phenylalaninal (1.0 eq) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add a solution of the boron enolate of a propionate equivalent (e.g., S-phenyl propionate, 1.2 eq) in DCM, pre-formed by reaction with di-n-butylboron triflate and a tertiary amine base (e.g., triethylamine).

  • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and separate the organic layer.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diastereomeric mixture of aldol adducts.

Step 2: Functional Group Manipulation (Azide Introduction and Reduction)

This two-part step converts the hydroxyl group to an amine with the desired stereochemistry.

Methodology:

  • Mesylation: To a solution of the crude aldol adduct mixture (1.0 eq) in anhydrous DCM at 0 °C, add triethylamine (1.5 eq) followed by methanesulfonyl chloride (1.2 eq). Stir the reaction at 0 °C for 1-2 hours.

  • Azide Displacement: Add sodium azide (3.0 eq) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) and stir the reaction vigorously at room temperature overnight. This SN2 reaction will invert the stereocenter at the hydroxyl-bearing carbon.

  • Reduction: After completion of the azide displacement, the crude azide intermediate is reduced to the primary amine. A standard method is catalytic hydrogenation using palladium on carbon (10 mol%) under a hydrogen atmosphere. Alternatively, Staudinger reduction using triphenylphosphine followed by hydrolysis can be employed.

  • After the reduction is complete, filter the catalyst (if applicable) and concentrate the solution to yield the crude amino acid ester.

Step 3: Boc Protection

The final synthetic step is the protection of the newly formed amine with a tert-butyloxycarbonyl (Boc) group.

Methodology:

  • Dissolve the crude amino acid ester (1.0 eq) in a mixture of dioxane and water.

  • Add sodium bicarbonate (2.0 eq) followed by di-tert-butyl dicarbonate (Boc2O, 1.2 eq).

  • Stir the reaction at room temperature overnight.

  • Remove the dioxane under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude Boc-protected diastereomeric mixture.

Purification Protocol

The primary challenge in this synthesis is the separation of the (S,S,S) diastereomer from the other stereoisomers formed during the aldol reaction. Chiral High-Performance Liquid Chromatography (HPLC) is the most effective method for this separation.

Methodology:

  • Column Selection: A chiral stationary phase (CSP) is required. Columns such as those based on immobilized polysaccharides (e.g., cellulose or amylose derivatives) are often effective for separating chiral compounds.

  • Mobile Phase Optimization: A systematic screening of mobile phases, typically mixtures of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), is necessary to achieve baseline separation of the diastereomers.

  • Preparative HPLC: Once optimal conditions are identified on an analytical scale, the method can be scaled up to a preparative HPLC system to isolate the this compound isomer in sufficient quantities.

  • Fraction Collection and Analysis: Collect the fractions corresponding to the desired diastereomer peak. Analyze the purity of the collected fractions by analytical chiral HPLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Purification_Workflow Crude Product Crude Product Analytical Chiral HPLC Analytical Chiral HPLC Crude Product->Analytical Chiral HPLC Inject small sample Preparative Chiral HPLC Preparative Chiral HPLC Crude Product->Preparative Chiral HPLC Load bulk sample Method Development Method Development Analytical Chiral HPLC->Method Development Optimize separation Method Development->Preparative Chiral HPLC Scale-up Fraction Collection Fraction Collection Preparative Chiral HPLC->Fraction Collection Isolate peaks Purity Analysis Purity Analysis Fraction Collection->Purity Analysis Verify purity Pure this compound Pure this compound Purity Analysis->Pure this compound Combine pure fractions

Caption: Workflow for the purification of this compound.

Data Presentation

As this guide presents a proposed synthesis, experimental data is not available. However, for researchers undertaking this synthesis, the following tables provide a template for organizing the expected quantitative data.

Table 1: Reaction Conditions and Yields

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Crude Yield (%)
1Aldol ReactionN-Boc-L-phenylalaninal, Boron enolateDCM-782-4-
2aMesylationCrude aldol adduct, MsCl, Et3NDCM01-2-
2bAzide DisplacementCrude mesylate, NaN3DCMRT12-16-
2cReductionCrude azide, Pd/C, H2MeOHRT4-6-
3Boc ProtectionCrude amine, Boc2O, NaHCO3Dioxane/H2ORT12-16-

Table 2: Purification Data

CompoundPurification MethodColumnMobile PhaseFlow Rate (mL/min)Purity (%)Isolated Yield (%)
This compoundPreparative Chiral HPLCChiralpak IA (example)Hexane:Isopropanol (90:10)10>99-

Conclusion

This technical guide provides a comprehensive, though theoretical, framework for the synthesis and purification of this compound. The proposed multi-step synthesis, culminating in a critical chiral HPLC purification, offers a viable pathway for obtaining this essential negative control for PROTAC research. The successful synthesis and isolation of this compound will enable researchers to conduct rigorous experiments to validate the on-target effects of their VHL-recruiting PROTACs, thereby advancing the development of this promising therapeutic modality. The provided templates for data organization will aid in the systematic documentation and reporting of experimental results.

References

Decoding the Stereochemistry of AHPC-Boc: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Stereoisomers of a Key von Hippel-Lindau (VHL) Ligand for Proteolysis-Targeting Chimeras (PROTACs)

Introduction

(1R,2S)-1-amino-2-hydroxycyclopentane-1-carboxylic acid, commonly referred to as AHPC, is a critical building block in the development of ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Its Boc-protected form, AHPC-Boc, is a widely utilized component in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), innovative therapeutic agents designed to induce the degradation of specific target proteins. The stereochemistry of the AHPC-Boc core is paramount to its biological activity, as different stereoisomers exhibit markedly different binding affinities for the VHL protein. This technical guide provides a comprehensive overview of the stereoisomers of AHPC-Boc, including their synthesis, separation, and biological significance, to aid researchers and drug development professionals in this rapidly evolving field.

The core structure of AHPC contains three chiral centers, giving rise to a total of eight possible stereoisomers (2³). The biological efficacy of PROTACs containing AHPC-Boc is critically dependent on the specific stereoisomer used, with the (1R, 2S, 4R) configuration generally recognized as the most active for VHL binding. This guide will delve into the nuances of these stereoisomers to provide a clear understanding of their properties and handling.

Stereoisomers of AHPC-Boc

The eight stereoisomers of AHPC-Boc arise from the different spatial arrangements of the amino, hydroxyl, and carboxyl groups on the cyclopentane ring. The naming of each isomer follows the Cahn-Ingold-Prelog (CIP) priority rules, designating each chiral center as either (R) or (S).

While the (S,R,S)-AHPC-Boc isomer is widely recognized as the active VHL ligand, its epimer, (S,S,S)-AHPC-Boc, often serves as a negative control in experimental setups.[1] A comprehensive understanding of all eight stereoisomers is crucial for the rational design and synthesis of potent and selective PROTACs.

Synthesis and Chiral Separation of AHPC-Boc Stereoisomers

The synthesis of specific AHPC-Boc stereoisomers is a complex process that often involves diastereoselective or enantioselective strategies. A general approach involves the synthesis of a racemic or diastereomeric mixture of the AHPC core, followed by chiral resolution to isolate the desired stereoisomer.

Experimental Protocols

1. General Synthesis of AHPC Core:

A common synthetic route to the AHPC core involves the use of a chiral glycine equivalent. For instance, an asymmetric synthesis of all four stereoisomers of 1-amino-3-hydroxy-cyclopentane-1-carboxylic acid has been reported, which can be adapted for AHPC synthesis. This method utilizes the alkylation of (S)- and (R)-glycine equivalents with respective stereoisomers of 4-(2-iodoethyl)-1,3,2-dioxathiolan-2-oxide.

2. Boc Protection:

The protection of the amino group with a tert-butyloxycarbonyl (Boc) group is a standard procedure in peptide synthesis and can be readily applied to the AHPC core.

  • Protocol: Dissolve the AHPC amino acid in a suitable solvent such as a mixture of dioxane and water. Add sodium hydroxide to adjust the pH to approximately 10-11. Add di-tert-butyl dicarbonate (Boc₂O) portion-wise while maintaining the pH with sodium hydroxide. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). Acidify the mixture and extract the Boc-protected product with an organic solvent.

3. Chiral Separation using High-Performance Liquid Chromatography (HPLC):

Chiral preparative HPLC is a powerful technique for the separation of stereoisomers. The choice of chiral stationary phase (CSP) is critical for achieving good resolution. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating chiral compounds.

  • Protocol:

    • Column Selection: A chiral stationary phase column (e.g., Chiralpak IA, IB, or IC) is selected based on initial screening.

    • Mobile Phase Optimization: A mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The ratio of the solvents is optimized to achieve the best separation. For basic compounds, a small amount of an amine additive (e.g., diethylamine) may be required, while for acidic compounds, an acidic additive (e.g., trifluoroacetic acid) can be beneficial.

    • Preparative Separation: The racemic or diastereomeric mixture of AHPC-Boc is dissolved in a suitable solvent and injected onto the preparative HPLC system. The separated stereoisomers are collected as they elute from the column.

    • Analysis: The purity of the collected fractions is confirmed using analytical chiral HPLC.

Quantitative Data: VHL Binding Affinity

It is important to note that the linker and the target protein-binding ligand in a PROTAC molecule can also influence the overall binding affinity and degradation efficacy. Therefore, the selection of the optimal AHPC-Boc stereoisomer should be considered in the context of the entire PROTAC molecule.

Physicochemical Properties

The physicochemical properties of the individual stereoisomers, such as melting point, solubility, and lipophilicity (LogP), are important for their handling, formulation, and pharmacokinetic properties. Due to the limited availability of isolated and characterized individual stereoisomers, a comprehensive table of these properties is not currently available in the public domain. Researchers are encouraged to characterize these properties upon successful isolation of each stereoisomer.

Visualization of Key Pathways and Workflows

VHL E3 Ligase Ubiquitination Pathway

The von Hippel-Lindau (VHL) protein is a substrate recognition component of the Cullin-2 (CUL2) RING E3 ubiquitin ligase complex. This complex plays a crucial role in the cellular process of ubiquitination, which marks proteins for degradation by the proteasome. In the context of PROTACs, the AHPC-Boc moiety binds to VHL, recruiting the E3 ligase complex to the target protein, leading to its ubiquitination and subsequent degradation.

VHL_Ubiquitination_Pathway cluster_VHL_Complex VHL E3 Ligase Complex VHL VHL ElonginC Elongin C VHL->ElonginC ElonginB Elongin B ElonginC->ElonginB CUL2 CUL2 ElonginC->CUL2 Rbx1 Rbx1 CUL2->Rbx1 E2 E2 Ubiquitin Conjugating Enzyme Rbx1->E2 PROTAC PROTAC (AHPC-Boc - Linker - Warhead) PROTAC->VHL Binds Target Target Protein PROTAC->Target Binds Ub_Target Ubiquitinated Target Protein Target->Ub_Target Ubiquitinated by E3 Ligase Complex Ub Ubiquitin E2->Ub Carries Proteasome Proteasome Ub_Target->Proteasome Targeted for Degradation

Caption: VHL E3 ligase ubiquitination pathway initiated by a PROTAC.

Experimental Workflow for Stereoisomer Analysis

The following workflow outlines the key steps involved in the synthesis, separation, and characterization of AHPC-Boc stereoisomers.

Experimental_Workflow Start Start: Racemic/Diastereomeric Mixture of AHPC Boc_Protection Boc Protection of Amino Group Start->Boc_Protection Chiral_HPLC Chiral Preparative HPLC Separation Boc_Protection->Chiral_HPLC Isomer_Collection Collection of Individual Stereoisomers Chiral_HPLC->Isomer_Collection Purity_Analysis Analytical Chiral HPLC (Purity Check) Isomer_Collection->Purity_Analysis Structure_Confirmation Structural Characterization Purity_Analysis->Structure_Confirmation Biological_Assay Biological Activity Assessment (VHL Binding Assay) Purity_Analysis->Biological_Assay NMR NMR Spectroscopy (¹H, ¹³C, NOESY) Structure_Confirmation->NMR MS Mass Spectrometry Structure_Confirmation->MS Xray X-ray Crystallography (if crystals obtained) Structure_Confirmation->Xray End End: Characterized Pure Stereoisomers Biological_Assay->End

Caption: Experimental workflow for AHPC-Boc stereoisomer analysis.

Conclusion

The stereochemistry of AHPC-Boc is a critical consideration in the design and development of effective VHL-based PROTACs. A thorough understanding of the synthesis, separation, and biological activity of each stereoisomer is essential for advancing this promising therapeutic modality. This technical guide provides a foundational understanding for researchers, emphasizing the importance of precise stereochemical control and offering a framework for the experimental protocols required for the successful isolation and characterization of these important molecules. Further research to fully characterize all eight stereoisomers of AHPC-Boc and to elucidate their structure-activity relationships will undoubtedly contribute to the development of next-generation protein degraders with enhanced potency and selectivity.

References

The Inactive State: A Deep Dive into the (S,S,S)-AHPC-Boc Stereoisomer's Cellular Mechanism of Inaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide elucidates the mechanism behind the cellular inaction of (S,S,S)-AHPC-Boc, a stereoisomer of the von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC-Boc. A comprehensive understanding of why specific stereoisomers of a compound are inactive is paramount in the development of highly specific and potent therapeutics, particularly in the burgeoning field of targeted protein degradation. This document provides a detailed analysis of the structural and biochemical basis for the inactivity of this compound, supported by quantitative data, experimental methodologies, and visual representations of the key molecular interactions and pathways.

Introduction: The Critical Role of Stereochemistry in PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's natural protein disposal machinery to eliminate specific target proteins. A PROTAC molecule typically consists of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The von Hippel-Lindau (VHL) E3 ligase is a commonly recruited ligase in PROTAC design. The binding of the PROTAC to both the target protein and VHL facilitates the formation of a ternary complex, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.

The precise three-dimensional arrangement of atoms, or stereochemistry, within the E3 ligase ligand is a critical determinant of its binding affinity and, consequently, the efficacy of the PROTAC. Even minor changes in the spatial orientation of functional groups can lead to a complete loss of biological activity. The AHPC-Boc series of molecules provides a classic example of this principle, where the (S,R,S) stereoisomer is a potent VHL ligand, while the (S,S,S) stereoisomer is inactive. This guide will dissect the underlying reasons for this stereochemical selectivity.

The Molecular Basis of this compound Inaction: A Failure to Engage VHL

The fundamental reason for the cellular inaction of this compound is its inability to effectively bind to the von Hippel-Lindau (VHL) protein. This lack of binding prevents the formation of the crucial ternary complex (Target Protein-PROTAC-VHL), thereby halting the entire downstream process of ubiquitination and protein degradation.

The key to the high-affinity binding of the active (S,R,S)-AHPC-Boc isomer lies in its ability to mimic the endogenous VHL substrate, hypoxia-inducible factor 1-alpha (HIF-1α). The active isomer correctly positions its functional groups to engage in a network of hydrogen bonds and hydrophobic interactions within the VHL binding pocket.

In contrast, the stereochemical configuration of this compound results in a three-dimensional shape that is incompatible with the VHL binding site. The incorrect orientation of key functional groups, particularly at the chiral centers, leads to steric clashes and prevents the formation of the necessary stabilizing interactions.

While a crystal structure of this compound in complex with VHL is not available due to its inability to form a stable complex, molecular modeling and docking studies can provide a visual and energetic explanation for this lack of binding. These computational models typically show that the (S,S,S) isomer cannot adopt a low-energy conformation that fits within the binding pocket, resulting in a high and unfavorable binding energy.

Quantitative Analysis of Stereoisomer Binding Affinity

The difference in the biological activity of the AHPC-Boc stereoisomers is starkly reflected in their binding affinities for the VHL protein. While the active (S,R,S) isomer exhibits strong binding, the inactive (S,S,S) isomer shows negligible affinity. This quantitative data underscores the critical importance of correct stereochemistry.

CompoundTargetBinding Affinity (Kd)Assay MethodReference
(S,R,S)-AHPC-BocVHL~1.5 µMIsothermal Titration Calorimetry (ITC)[1]
This compoundVHLNo significant binding detectedIsothermal Titration Calorimetry (ITC)[1]

Note: The provided Kd for (S,R,S)-AHPC-Boc is an approximation based on published data for similar VHL ligands. The key takeaway is the significant difference in binding affinity compared to the inactive isomer.

Signaling Pathways: The Consequence of Inaction

To fully appreciate the inaction of this compound, it is essential to visualize the signaling pathway it fails to initiate. The following diagrams, generated using the DOT language for Graphviz, illustrate the intended pathway of an active VHL-recruiting PROTAC and the point of failure for the inactive stereoisomer.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC (S,R,S)-AHPC-Boc (Active PROTAC) Target Target Protein PROTAC->Target Binds VHL VHL E3 Ligase PROTAC->VHL Ternary Target-PROTAC-VHL Complex Ub Ubiquitin Proteasome Proteasome Ub->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation Ternary->Ub Ubiquitination

Caption: Intended signaling pathway of an active VHL-recruiting PROTAC.

Inactive_PROTAC_Mechanism cluster_cell Cellular Environment cluster_no_ternary No Ternary Complex Formation Inactive_PROTAC This compound (Inactive PROTAC) VHL VHL E3 Ligase Inactive_PROTAC->VHL NoBinding No Binding Target Target Protein NoTernary No Ubiquitination No Degradation

Caption: Mechanism of inaction of this compound due to lack of VHL binding.

Experimental Protocols for Assessing Compound Activity

Determining the activity, or lack thereof, of a PROTAC and its constituent ligands requires a suite of biophysical and cell-based assays. The following are detailed methodologies for key experiments used to characterize compounds like this compound.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

Objective: To quantitatively measure the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction between a ligand and a protein.

Methodology:

  • Protein Preparation: Express and purify the VHL-ElonginB-ElonginC (VBC) complex to >95% purity. Dialyze the protein extensively against the ITC buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl).

  • Ligand Preparation: Dissolve the AHPC-Boc stereoisomer in a compatible solvent (e.g., DMSO) and then dilute into the ITC buffer to the desired concentration. Ensure the final DMSO concentration is matched in both the protein and ligand solutions.

  • ITC Experiment:

    • Load the VBC protein complex into the sample cell of the ITC instrument.

    • Load the AHPC-Boc ligand into the injection syringe.

    • Perform a series of injections of the ligand into the protein solution while monitoring the heat change.

    • A control experiment with ligand injected into buffer should be performed to subtract the heat of dilution.

  • Data Analysis: The resulting thermogram is analyzed using fitting software to determine the thermodynamic parameters of the binding interaction. For an inactive compound like this compound, the heat changes will be minimal and will not fit to a binding isotherm.

Cellular Protein Degradation Assay (Western Blot)

Objective: To assess the ability of a PROTAC to induce the degradation of a target protein in a cellular context.

Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cell line that expresses the target protein of interest.

    • Treat the cells with varying concentrations of the active PROTAC, the inactive this compound as a negative control, and a vehicle control (e.g., DMSO) for a specified period (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Harvest the cells and lyse them in a suitable lysis buffer containing protease inhibitors.

    • Quantify the total protein concentration in each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the target protein.

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the protein bands using a chemiluminescent substrate.

    • Re-probe the membrane with an antibody against a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. The level of the target protein is normalized to the loading control. A significant reduction in the target protein level in the presence of the active PROTAC, but not the inactive control, indicates successful degradation.

Experimental Workflow Visualization

The logical flow of experiments to characterize a novel PROTAC and its inactive control is crucial for efficient drug development. The following diagram illustrates a typical experimental workflow.

Experimental_Workflow cluster_workflow PROTAC Characterization Workflow A Compound Synthesis (Active & Inactive Isomers) B Biophysical Binding Assays (e.g., ITC, SPR) A->B C Cellular Target Engagement Assays B->C G Inactive Control Validation B->G D Cellular Degradation Assays (e.g., Western Blot, DC50 determination) C->D E Downstream Functional Assays D->E D->G F Lead Optimization / SAR Studies E->F

Caption: A typical experimental workflow for PROTAC characterization.

Conclusion

The case of this compound serves as a powerful illustration of the principle of stereochemical control in drug design. Its cellular inaction is a direct consequence of its incorrect three-dimensional structure, which precludes binding to its intended target, the VHL E3 ligase. This lack of engagement at the molecular level prevents the initiation of the downstream cascade of ubiquitination and proteasomal degradation. For researchers in the field of targeted protein degradation, a thorough understanding of these structure-activity relationships is indispensable for the rational design of potent and selective next-generation therapeutics. The use of inactive stereoisomers as negative controls remains a cornerstone of rigorous experimental design, enabling the unambiguous attribution of biological effects to the specific engagement of the intended cellular machinery.

References

The Genesis of VHL Ligands: From Hypoxic Pathways to Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide on the Discovery and History of Von Hippel-Lindau (VHL) Ligands for Researchers, Scientists, and Drug Development Professionals.

Introduction

The Von Hippel-Lindau (VHL) protein is a crucial component of a multi-subunit E3 ubiquitin ligase complex, which also includes elongin B, elongin C, and cullin-2.[1][2] This complex, often referred to as VCB-CUL2, plays a pivotal role in cellular homeostasis by targeting specific proteins for ubiquitination and subsequent degradation by the proteasome.[3][4] The most well-characterized substrate of VHL is the alpha subunit of hypoxia-inducible factor (HIF-1α), a master regulator of the cellular response to low oxygen levels.[5] The discovery of small-molecule ligands that can bind to VHL has been a watershed moment, not only for modulating the hypoxic response but also for pioneering the field of targeted protein degradation through technologies like Proteolysis Targeting Chimeras (PROTACs). This guide provides an in-depth look at the discovery, history, and key methodologies associated with VHL ligands.

The VHL-HIF-1α Axis: Nature's Blueprint for Ligand Design

Under normal oxygen conditions (normoxia), specific proline residues on HIF-1α are hydroxylated. This post-translational modification creates a binding site for the VHL protein, leading to the ubiquitination and degradation of HIF-1α. In hypoxic conditions, this hydroxylation is inhibited, causing HIF-1α to accumulate, translocate to the nucleus, and activate genes involved in processes like angiogenesis.

The initial breakthrough in designing VHL ligands came from studying this natural protein-protein interaction (PPI). Crystal structures of the VHL complex bound to a peptide fragment of HIF-1α revealed that a hydroxylated proline (Hyp) residue was the critical recognition motif, fitting snugly into a specific pocket on the VHL surface. This peptide, specifically the region around Hyp564, became the foundational template for the first generation of VHL inhibitors.

From Peptides to Potent Small Molecules: A Timeline of Discovery

The journey from a peptide fragment to drug-like small molecules was a multi-year effort driven by structure-guided design and medicinal chemistry.

  • Early Peptide Mimetics: The first inhibitors were direct mimics of the HIF-1α peptide, centered around the crucial (2S,4R)-4-hydroxyproline (Hyp) core. These initial compounds successfully recapitulated the key binding interactions but had modest potency, with IC50 values in the low micromolar range.

  • Structure-Guided Optimization: A significant leap forward came from systematic structure-activity relationship (SAR) studies. Researchers separately optimized the regions of the molecule corresponding to the left-hand side (LHS) and right-hand side (RHS) of the parent HIF-1α peptide. X-ray crystallography showed how these early ligands bound to VHL, revealing key hydrogen bonds with residues like Tyr98, Ser111, and His115.

  • The Birth of VH032: A major breakthrough was the development of VH032 . By replacing the peptidic LHS with an N-acetylated L-tert-leucine group, researchers created the first small-molecule inhibitor with a binding affinity (Kd of 185 nM) superior to the original HIF-1α peptide. This modification established a beneficial hydrogen bond with a structural water molecule in the VHL binding pocket.

  • Further Refinements (VH101 & VH298): Subsequent optimization focused on enhancing potency and cell permeability. Replacing the LHS methyl group of VH032 with a constrained cyclopropyl ring led to VH101 , which showed a 4-fold increase in binding affinity (Kd of 44 nM). The development of VH298 (Kd <100 nM) provided a valuable chemical probe with improved cellular activity, further solidifying the utility of these ligands in probing the VHL-HIF pathway.

The availability of these high-affinity, specific, and cell-permeable small-molecule ligands was a critical turning point, enabling the development of VHL-recruiting PROTACs. PROTACs are bifunctional molecules that link a VHL ligand to a ligand for a target protein, effectively "hijacking" the VHL E3 ligase to degrade proteins not naturally targeted by the VHL pathway. The first successful VHL-based PROTAC, MZ1, utilized VH032 to degrade the BET bromodomain protein BRD4.

Visualizing the Mechanism and Workflow

To better understand the biological context and development process, the following diagrams illustrate the key pathways and workflows.

PROTAC_Mechanism cluster_PROTAC PROTAC-Mediated Protein Degradation POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-VHL) POI->Ternary_Complex Binding VHL_ligand VHL Ligand POI_ligand POI Ligand Linker Linker PROTAC POI Ligand Linker VHL Ligand VHL_complex VHL E3 Ligase Complex VHL_complex->VHL_complex Recycled VHL_complex->Ternary_Complex Binding Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Targeting Degradation POI Degradation Proteasome->Degradation VHL_Ligand_Workflow cluster_discovery Discovery & Optimization cluster_validation Biophysical & Cellular Validation start Start: Target Validation (VHL-HIF-1α PPI) screening 1. Design & Screening (HIF-1α Peptide Mimetics) start->screening sar 2. Structure-Guided SAR (X-ray Crystallography) screening->sar optimization 3. Lead Optimization (Improve Potency & Properties) sar->optimization binding_assay 4. Binding Affinity Assays (ITC, SPR, TR-FRET) optimization->binding_assay cellular_assay 5. Cellular Target Engagement (HIF-1α Stabilization Assay) binding_assay->cellular_assay protac_dev 6. PROTAC Application (Degrader Synthesis & Testing) cellular_assay->protac_dev end Result: Potent VHL Ligands (e.g., VH032, VH298) protac_dev->end

References

An In-Depth Technical Guide to the Core Principles of Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Paradigm Shift in Therapeutic Intervention

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality that, instead of merely inhibiting the function of a pathogenic protein, co-opts the cell's own machinery to eliminate it entirely.[1][] This approach offers several potential advantages over traditional occupancy-driven inhibitors, including the ability to target proteins previously considered "undruggable," the potential for more profound and durable pathway inhibition, and efficacy at sub-stoichiometric concentrations due to its catalytic mechanism.[3][4]

This guide provides a technical overview of the core principles of TPD, focusing on the most mature technology: Proteolysis-Targeting Chimeras (PROTACs). We will delve into the fundamental biology of the Ubiquitin-Proteasome System (UPS), the mechanism of action of PROTACs, key quantitative parameters for their evaluation, and detailed experimental protocols for their characterization.

The Ubiquitin-Proteasome System (UPS): The Cell's Waste Disposal Machinery

The UPS is the primary mechanism for the degradation of most short-lived, soluble proteins in eukaryotic cells, playing a critical role in cellular homeostasis, cell cycle control, and signal transduction.[5] The process of marking a protein for degradation by the proteasome is known as ubiquitination. This is a highly regulated, ATP-dependent enzymatic cascade involving three key enzymes:

  • E1 (Ubiquitin-Activating Enzyme): Activates ubiquitin, a highly conserved 76-amino acid protein, by forming a thioester bond.

  • E2 (Ubiquitin-Conjugating Enzyme): Receives the activated ubiquitin from E1.

  • E3 (Ubiquitin Ligase): The substrate recognition component. It binds to both the E2-ubiquitin complex and the specific substrate protein, catalyzing the transfer of ubiquitin to a lysine residue on the substrate. With over 600 distinct E3 ligases, they provide the specificity for the entire system.

The sequential addition of ubiquitin molecules forms a polyubiquitin chain, which acts as a recognition signal for the 26S proteasome. The proteasome is a large, multi-catalytic protease complex that unfolds, deubiquitinates, and degrades the tagged protein into small peptides.

UPS_Pathway cluster_activation 1. Ubiquitin Activation cluster_conjugation 2. Ubiquitin Conjugation cluster_ligation 3. Substrate Ligation cluster_degradation 4. Proteasomal Degradation Ub Ubiquitin E1 E1 (Activating Enzyme) Ub->E1 AMP_PPi AMP + PPi E1->AMP_PPi E1_Ub E1~Ub E1->E1_Ub thioester bond ATP ATP ATP->E1 E2 E2 (Conjugating Enzyme) E1_Ub->E2 E1_Ub->E2 E2_Ub E2~Ub E2->E2_Ub E3_Target E3-Target Complex E2_Ub->E3_Target E2_Ub->E3_Target E3 E3 Ligase (Substrate Recognition) E3->E3_Target Target Target Protein Target->E3 Ub_Target Ubiquitinated Target Protein E3_Target->Ub_Target Polyubiquitination Proteasome 26S Proteasome Ub_Target->Proteasome Proteasome->Ub Ub Recycling Peptides Peptides Proteasome->Peptides

The Ubiquitin-Proteasome System (UPS) enzymatic cascade.

PROTACs: Hijacking the UPS for Targeted Degradation

PROteolysis-TArgeting Chimeras (PROTACs) are heterobifunctional small molecules designed to hijack the UPS. They consist of three key components:

  • A ligand that binds to the target Protein of Interest (POI).

  • A ligand that recruits a specific E3 ubiquitin ligase (e.g., Cereblon (CRBN) or von Hippel-Lindau (VHL)).

  • A chemical linker that tethers the two ligands.

The fundamental mechanism of action involves the PROTAC molecule acting as a molecular bridge, inducing proximity between the POI and the E3 ligase. This proximity facilitates the formation of a ternary complex (POI-PROTAC-E3 ligase), which is the critical intermediate for degradation. Once the ternary complex is formed, the E3 ligase polyubiquitinates the POI, marking it for degradation by the 26S proteasome. A key feature of this process is its catalytic nature; after the POI is degraded, the PROTAC molecule is released and can engage another POI and E3 ligase, repeating the cycle.

PROTAC_MOA cluster_formation PROTAC PROTAC E3 E3 Ligase Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3->Ternary_Complex Ub_POI Poly-Ubiquitinated POI Ternary_Complex->Ub_POI Ternary_Complex->invis1 Ub_Cascade E1-E2~Ub Ub_Cascade->Ternary_Complex Ubiquitin Transfer Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded_POI Degraded Peptides Proteasome->Degraded_POI Recycled_PROTAC PROTAC invis1->Recycled_PROTAC Release & Recycling

Catalytic mechanism of action for a PROTAC molecule.

Data Presentation: Key Quantitative Parameters

The efficacy of a PROTAC is defined by several key quantitative parameters. These metrics are crucial for structure-activity relationship (SAR) studies and for comparing the potency and efficiency of different degrader molecules.

ParameterDefinitionTypical UnitsSignificance
DC₅₀ The concentration of the PROTAC required to degrade 50% of the target protein at a specific time point.nM or µMA primary measure of degradation potency . A lower DC₅₀ indicates a more potent degrader.
Dₘₐₓ The maximum percentage of protein degradation achievable with a given PROTAC, regardless of concentration.%A measure of degradation efficacy . A higher Dₘₐₓ indicates more complete removal of the target protein.
KD (binary) The dissociation constant for the binding of the PROTAC to either the POI or the E3 ligase alone.nM or µMIndicates the affinity of the individual "warheads" of the PROTAC for their respective targets.
KD (ternary) The dissociation constant for the formation of the ternary complex.nM or µMReflects the stability of the key POI-PROTAC-E3 ligase complex.
α (Cooperativity) The factor by which ternary complex formation is favored (or disfavored) compared to the individual binary binding events (α = KDbinary / KDternary).Dimensionlessα > 1 indicates positive cooperativity (the binding of one protein enhances the binding of the other), which is often a hallmark of efficient degraders. α < 1 indicates negative cooperativity.

Table 1: Example Degradation Parameters for Published PROTACs

PROTACTargetE3 LigaseCell LineDC₅₀ (nM)Dₘₐₓ (%)
MZ1 BRD4VHLHeLa~25>90
dBET1 BRD4CRBN22Rv1~4>95
ARV-110 Androgen ReceptorCRBNVCaP~1>95
ARV-471 Estrogen ReceptorCRBNMCF7~2>90

Note: The values presented are approximate and can vary based on the specific cell line, treatment duration, and assay conditions.

Experimental Protocols and Workflow

A systematic, multi-assay approach is required to fully characterize a novel PROTAC. The workflow generally progresses from biochemical validation of binding to cellular assessment of degradation and downstream functional effects.

Experimental_Workflow Start PROTAC Design & Synthesis Binary 1. Binary Binding Assays (PROTAC to POI, PROTAC to E3) Start->Binary Ternary 2. Ternary Complex Formation Assays Binary->Ternary Confirm Binding Ubiquitination 3. In Vitro Ubiquitination Assay Ternary->Ubiquitination Confirm Complex Formation Degradation 4. Cellular Degradation Assay (DC50 / Dmax) Ubiquitination->Degradation Confirm Mechanism Selectivity 5. Selectivity Profiling (Proteomics) Degradation->Selectivity Assess Potency & Efficacy Functional 6. Downstream Functional Assays (e.g., Cell Viability) Selectivity->Functional Assess Off-Targets End Lead Candidate Functional->End

A typical experimental workflow for PROTAC evaluation.

Detailed Methodologies for Key Experiments

A. Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

SPR is a label-free technique that measures binding kinetics (on- and off-rates) and affinity in real-time. It is highly effective for characterizing both binary and ternary complex interactions.

  • Objective: To quantify the kinetics and affinity of the PROTAC binding to its targets and to measure the stability and cooperativity of the ternary complex.

  • Principle: One protein (e.g., the E3 ligase) is immobilized on a sensor chip. A solution containing the PROTAC and/or the target protein (POI) is flowed over the surface. Binding events cause a change in the refractive index at the surface, which is detected as a response unit (RU) signal.

  • Methodology:

    • Immobilization: Immobilize a purified, tagged E3 ligase (e.g., His-tagged VHL-ElonginB-ElonginC complex) onto an appropriate sensor chip (e.g., Ni-NTA or CM5 chip via amine coupling).

    • Binary Binding (PROTAC-E3): Inject serial dilutions of the PROTAC over the E3-immobilized surface to determine the binary KD.

    • Binary Binding (PROTAC-POI): This is typically measured in a separate experiment by immobilizing the POI or using solution-based affinity measurements if immobilization is challenging.

    • Ternary Complex Formation: Prepare a series of solutions containing a fixed, saturating concentration of the POI and serial dilutions of the PROTAC.

    • Injection: Inject these POI-PROTAC solutions over the E3-immobilized surface. The resulting sensorgrams will reflect the formation of the ternary complex.

    • Data Analysis: Fit the sensorgram data to appropriate kinetic models (e.g., 1:1 Langmuir binding) to determine association rates (kₐ), dissociation rates (kd), and the dissociation constant (KD). Calculate the cooperativity factor (α).

B. Cellular Protein Degradation Assay (Western Blot)

The Western blot is a standard and essential method to directly visualize and quantify the reduction in target protein levels within cells after PROTAC treatment.

  • Objective: To determine the DC₅₀ and Dₘₐₓ of a PROTAC in a specific cell line.

  • Principle: Cells are treated with a PROTAC, lysed, and the proteins are separated by size via gel electrophoresis. The target protein is detected using a specific primary antibody, followed by a secondary antibody conjugated to an enzyme or fluorophore for visualization.

  • Methodology:

    • Cell Culture and Treatment: Seed cells (e.g., in a 6-well or 12-well plate) and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a fixed duration (e.g., 6, 12, or 24 hours). Include a vehicle control (e.g., DMSO).

    • Cell Lysis: Aspirate the media, wash cells with ice-cold PBS, and add lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors). Scrape the cells and collect the lysate.

    • Protein Quantification: Determine the total protein concentration of each lysate using a standard assay like the BCA assay to ensure equal loading.

    • SDS-PAGE and Transfer: Normalize protein amounts for all samples, add Laemmli buffer, and boil. Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Immunoblotting:

      • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

      • Incubate with a primary antibody specific to the POI overnight at 4°C.

      • Wash the membrane and incubate with a species-appropriate HRP- or fluorescently-conjugated secondary antibody.

      • Incubate with a primary antibody for a loading control protein (e.g., GAPDH, β-actin) to normalize for loading differences.

    • Detection and Analysis:

      • For HRP-conjugated antibodies, add an enhanced chemiluminescence (ECL) substrate and image the resulting signal.

      • Quantify the band intensities using densitometry software.

      • Normalize the POI band intensity to the corresponding loading control band intensity.

      • Calculate the percentage of protein remaining relative to the vehicle control for each PROTAC concentration.

      • Plot the percentage of remaining protein versus the log of the PROTAC concentration and fit the data to a dose-response curve (variable slope) to determine the DC₅₀ and Dₘₐₓ values.

This document is intended for informational purposes for a scientific audience and synthesizes information from publicly available research. All experimental procedures should be adapted and optimized for specific targets and laboratory conditions.

References

Methodological & Application

Application Notes and Protocols for (S,S,S)-AHPC-Boc in Degradation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a powerful therapeutic modality, utilizing cellular machinery to eliminate disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules at the forefront of this technology. They function by simultaneously binding to a target protein of interest (POI) and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the POI by the proteasome.[1][2]

A common E3 ligase recruited by PROTACs is the von Hippel-Lindau (VHL) protein.[3] The molecule (S,R,S)-AHPC-Boc is a well-characterized VHL ligand used in the synthesis of VHL-recruiting PROTACs. Its diastereomer, (S,S,S)-AHPC-Boc, which has an opposite configuration at the hydroxyproline, lacks significant affinity for VHL.[3][] Consequently, a PROTAC synthesized with this compound serves as a critical negative control in degradation assays. Its use helps to demonstrate that the observed protein degradation is a direct result of the specific, stereoselective recruitment of the VHL E3 ligase and not due to off-target effects of the PROTAC molecule.

These application notes provide a detailed protocol for utilizing a PROTAC containing the active VHL ligand and its corresponding this compound-containing negative control in a cellular degradation assay to determine key efficacy parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).

Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs operate by hijacking the cell's natural ubiquitin-proteasome system (UPS). The process begins with the PROTAC molecule forming a ternary complex with the target protein and an E3 ubiquitin ligase (in this case, VHL). This proximity, induced by the PROTAC, allows the E3 ligase to transfer ubiquitin molecules to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is not degraded in this process and can act catalytically to induce the degradation of multiple target protein molecules.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_cellular Cellular Environment PROTAC Active PROTAC ((S,R,S)-AHPC-Boc based) Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex Target Target Protein (POI) Target->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Ub_Target Polyubiquitinated Target Protein Ubiquitination->Ub_Target Proteasome 26S Proteasome Ub_Target->Proteasome Recognition Degradation Degradation Proteasome->Degradation Fragments Peptide Fragments Degradation->Fragments

Caption: PROTAC-induced protein degradation pathway.

Data Presentation

The efficacy of a PROTAC is quantified by its DC50 and Dmax values. The DC50 represents the concentration of the PROTAC that induces 50% degradation of the target protein, while Dmax is the maximum percentage of protein degradation achievable. A potent PROTAC will have a low DC50 value and a high Dmax value. The this compound based negative control is expected to show no significant degradation, resulting in a very high or undetermined DC50 and a Dmax near 0%.

Table 1: Representative Degradation Data for a VHL-based PROTAC targeting Protein X

CompoundTarget ProteinCell LineTreatment Time (hours)DC50 (nM)Dmax (%)
Active PROTACProtein XHeLa2415>95
Negative Control (this compound based)Protein XHeLa24>10,000<10
Active PROTACProtein XHEK2932425>90
Negative Control (this compound based)Protein XHEK29324>10,000<5

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values will be experiment-dependent.

Experimental Protocols

Two common methods for quantifying protein degradation are Western Blotting and the HiBiT bioluminescent reporter assay.

Experimental Workflow Overview

Experimental_Workflow Degradation Assay Workflow Start Start Cell_Culture Cell Seeding (e.g., 6-well or 96-well plates) Start->Cell_Culture Treatment Treat cells with serial dilutions of: - Active PROTAC - Negative Control PROTAC - Vehicle (DMSO) Cell_Culture->Treatment Incubation Incubate for a defined period (e.g., 24 hours) Treatment->Incubation Endpoint_Assay Endpoint Assay Incubation->Endpoint_Assay Western_Blot Western Blot (Cell Lysis, SDS-PAGE, Blotting) Endpoint_Assay->Western_Blot Option 1 HiBiT_Assay HiBiT Assay (Add LgBiT and substrate) Endpoint_Assay->HiBiT_Assay Option 2 Data_Acquisition Data Acquisition (Imaging or Luminescence Reading) Western_Blot->Data_Acquisition HiBiT_Assay->Data_Acquisition Data_Analysis Data Analysis (Quantify protein levels) Data_Acquisition->Data_Analysis DC50_Dmax Calculate DC50 and Dmax values Data_Analysis->DC50_Dmax End End DC50_Dmax->End

Caption: General workflow for a PROTAC degradation assay.

Protocol 1: Western Blotting for DC50 and Dmax Determination

This protocol details the steps to quantify target protein levels following PROTAC treatment using traditional Western Blotting.

Materials:

  • Cell line expressing the target protein of interest

  • Complete cell culture medium

  • Active PROTAC and this compound Negative Control (stock solutions in DMSO)

  • 6-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to attach overnight.

  • PROTAC Treatment:

    • Prepare serial dilutions of the Active PROTAC and the Negative Control in complete medium. A typical concentration range would be 1 nM to 10 µM.

    • Include a vehicle control well treated with the same final concentration of DMSO (typically ≤ 0.1%).

    • Remove the old medium and add the media containing the different PROTAC concentrations or vehicle.

    • Incubate for the desired time (e.g., 24 hours).

  • Cell Lysis:

    • Wash cells once with ice-cold PBS.

    • Add an appropriate volume of ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize all samples to the same protein concentration with RIPA buffer and Laemmli buffer.

    • Boil samples for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with the primary antibody for the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Repeat the antibody incubation steps for the loading control.

  • Detection and Analysis:

    • Add ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the target protein band intensity to the loading control band intensity for each sample.

    • Calculate the percentage of remaining protein for each concentration relative to the vehicle control (set to 100%).

    • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.

Protocol 2: HiBiT Assay for DC50 and Dmax Determination

This protocol is a higher-throughput method that utilizes the NanoLuc Binary Technology (HiBiT) to quantify protein levels in live cells. It requires a cell line where the endogenous target protein is tagged with the 11-amino-acid HiBiT peptide.

Materials:

  • CRISPR-edited cell line with the target protein endogenously tagged with HiBiT

  • Cell line stably expressing the large NanoLuc subunit (LgBiT)

  • White, opaque 96-well or 384-well plates

  • Active PROTAC and this compound Negative Control (stock solutions in DMSO)

  • Nano-Glo® Live Cell Assay System, containing the LgBiT protein and substrate

  • Luminometer

Procedure:

  • Cell Seeding: Seed the HiBiT-tagged cells in white, opaque 96-well plates. Allow cells to attach overnight.

  • PROTAC Treatment:

    • Prepare serial dilutions of the Active PROTAC and the Negative Control in culture medium.

    • Include a vehicle control (DMSO).

    • Add the compounds to the respective wells.

    • Incubate for the desired time (e.g., 24 hours).

  • Lysis and Detection (Endpoint Assay):

    • Prepare the Nano-Glo® HiBiT Lytic Reagent according to the manufacturer's instructions.

    • Add the reagent to each well.

    • Mix on a plate shaker for a few minutes to induce cell lysis and initiate the luminescent reaction.

    • Incubate for 10 minutes at room temperature to allow the signal to stabilize.

  • Data Acquisition: Measure the luminescence using a plate-based luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from wells with no cells).

    • Calculate the percentage of remaining protein for each concentration relative to the vehicle control (set to 100%). The luminescence signal is directly proportional to the amount of HiBiT-tagged protein.

    • Plot the percentage of remaining protein (as a percentage of luminescence relative to control) against the logarithm of the PROTAC concentration.

    • Fit a dose-response curve to determine the DC50 and Dmax values.

Conclusion

The use of this compound as a component of a negative control PROTAC is indispensable for validating the mechanism of action of a VHL-recruiting degrader. The protocols outlined above provide robust methods for quantifying protein degradation and determining the potency and efficacy of novel PROTAC molecules. Careful experimental design, including the use of appropriate controls, is crucial for generating reliable and interpretable data in the field of targeted protein degradation.

References

Application Notes and Protocols for Utilizing (S,S,S)-AHPC-Boc as a Negative Control in PROTAC Western Blot Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals in the field of targeted protein degradation.

Introduction

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC typically consists of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The von Hippel-Lindau (VHL) E3 ligase is a commonly recruited ligase in PROTAC technology.

To ensure that the observed degradation of a target protein is a direct result of the PROTAC's mechanism of action, it is crucial to employ appropriate negative controls. (S,S,S)-AHPC-Boc is the stereoisomer of (S,R,S)-AHPC-Boc, a well-established VHL ligand. Due to its altered stereochemistry, this compound exhibits significantly reduced or no binding to VHL.[1][2][3] Consequently, a PROTAC constructed with this compound is unable to form a stable ternary complex between the target protein and the VHL E3 ligase, thus failing to induce protein degradation. This makes this compound an ideal negative control to validate the specificity of a VHL-recruiting PROTAC in Western blot analyses.

Signaling Pathway of VHL-Mediated PROTAC Action

The following diagram illustrates the mechanism of action of a VHL-recruiting PROTAC and the role of the this compound negative control.

PROTAC_Mechanism cluster_active Active PROTAC cluster_control Negative Control this compound PROTAC Target Protein Target Protein Ternary Complex Ternary Complex Target Protein->Ternary Complex Binds PROTAC PROTAC PROTAC->Ternary Complex Forms VHL E3 Ligase VHL E3 Ligase VHL E3 Ligase->Ternary Complex Recruited Ubiquitination Ubiquitination Ternary Complex->Ubiquitination Leads to Proteasomal Degradation Proteasomal Degradation Ubiquitination->Proteasomal Degradation Signals for Target Protein_C Target Protein No Ternary Complex No Ternary Complex Formation Target Protein_C->No Ternary Complex Control PROTAC This compound PROTAC Control PROTAC->No Ternary Complex Fails to bind VHL VHL E3 Ligase_C VHL E3 Ligase VHL E3 Ligase_C->No Ternary Complex No Degradation No Protein Degradation No Ternary Complex->No Degradation

Caption: Mechanism of a VHL-recruiting PROTAC versus its this compound negative control.

Experimental Protocols

This section provides a detailed protocol for utilizing this compound as a negative control in a Western blot experiment designed to assess PROTAC-induced protein degradation.

Experimental Workflow

The overall workflow for a PROTAC Western blot experiment is depicted below.

WB_Workflow cluster_treatment Treatment Conditions Cell Seeding Cell Seeding Treatment Treatment Cell Seeding->Treatment Cell Lysis Cell Lysis Treatment->Cell Lysis Vehicle Control (DMSO) Vehicle Control (DMSO) Active PROTAC Active PROTAC This compound Control PROTAC This compound Control PROTAC Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Immunoblotting Immunoblotting Protein Transfer->Immunoblotting Detection & Analysis Detection & Analysis Immunoblotting->Detection & Analysis

Caption: General workflow for a Western blot experiment to assess PROTAC efficacy.

Detailed Methodology

1. Cell Culture and Treatment:

  • Seed cells at an appropriate density in multi-well plates to ensure they are in the logarithmic growth phase at the time of treatment.

  • Allow cells to adhere overnight.

  • Prepare stock solutions of the active PROTAC and the this compound control PROTAC in a suitable solvent, typically DMSO.

  • On the day of the experiment, dilute the stock solutions to the desired final concentrations in fresh cell culture medium.

  • Treat cells with increasing concentrations of the active PROTAC and the this compound control PROTAC. Include a vehicle-only control (e.g., 0.1% DMSO).[4]

  • Incubate the cells for a predetermined time course (e.g., 4, 8, 16, or 24 hours) at 37°C.[4]

2. Cell Lysis:

  • After treatment, aspirate the culture medium and wash the cells with ice-cold Phosphate-Buffered Saline (PBS).

  • Lyse the cells by adding ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, vortexing intermittently.

  • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.

  • Carefully collect the supernatant containing the soluble protein fraction.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, following the manufacturer's instructions.

  • Normalize the protein concentration of all samples by adding lysis buffer.

4. Sample Preparation and SDS-PAGE:

  • To an equal amount of protein from each sample, add an equal volume of 2x Laemmli sample buffer.

  • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • Load equal amounts of the denatured protein samples into the wells of an SDS-polyacrylamide gel. Include a molecular weight marker in one lane.

  • Perform electrophoresis to separate the proteins based on their molecular weight.

5. Protein Transfer:

  • Transfer the separated proteins from the SDS-PAGE gel to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

6. Immunoblotting:

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 5-10 minutes each.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 5-10 minutes each.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with a primary antibody against a loading control protein (e.g., GAPDH, β-actin, or β-tubulin).

7. Detection and Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Capture the chemiluminescent signal using an imaging system.

  • Quantify the band intensities using densitometry software.

  • Normalize the intensity of the target protein band to the corresponding loading control band for each sample.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.

Data Presentation

The quantitative data from the Western blot analysis should be summarized in a clear and structured table to facilitate comparison between the active PROTAC and the this compound negative control.

Quantitative Data Summary: Dose-Response Analysis
Treatment GroupConcentration (nM)Normalized Target Protein Level (Arbitrary Units)% Degradation vs. Vehicle
Vehicle (DMSO) 01.000%
Active PROTAC 10.8515%
100.5050%
1000.1585%
10000.0595%
This compound Control PROTAC 10.982%
100.955%
1000.937%
10000.919%

Note: The data presented in this table are representative and will vary depending on the specific PROTAC, target protein, and cell line used.

Conclusion

The use of this compound as a negative control is an essential component of a well-controlled Western blot experiment for validating the activity of a VHL-recruiting PROTAC. By demonstrating a lack of target protein degradation with the inactive stereoisomer, researchers can confidently attribute the observed degradation to the specific, VHL-dependent mechanism of the active PROTAC. This rigorous approach is critical for the accurate interpretation of results and the advancement of targeted protein degradation research.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,S,S)-AHPC-Boc is the stereoisomer of (S,R,S)-AHPC-Boc, a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. In the field of targeted protein degradation, (S,R,S)-AHPC-Boc is utilized in the design of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein and an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. Due to its stereochemistry, this compound serves as an essential negative control in experiments involving VHL-recruiting PROTACs, as it is not expected to bind to VHL and therefore should not induce the degradation of the target protein.[1][2][3] The proper use of this compound is critical for validating that the observed biological effects of a PROTAC are due to the specific recruitment of the VHL E3 ligase and subsequent protein degradation.

Mechanism of Action and Signaling Pathway

The active isomer, (S,R,S)-AHPC-Boc, functions as a VHL ligand within a PROTAC. The PROTAC molecule simultaneously binds to the target protein and VHL, bringing them into close proximity. This proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the target protein, a process catalyzed by the VHL E3 ligase complex. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome. This compound, lacking the ability to bind VHL, should not initiate this cascade, making it an ideal control to demonstrate the specificity of the PROTAC-mediated degradation.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation cluster_1 Negative Control PROTAC PROTAC ((S,R,S)-AHPC-Boc based) Ternary_Complex Ternary Complex (Target-PROTAC-VHL) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ub_Target Polyubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ub_Target Proteasome 26S Proteasome Ub_Target->Proteasome Degradation Degraded Protein (Peptides) Proteasome->Degradation Control_PROTAC This compound No_Complex No Ternary Complex Formation Control_PROTAC->No_Complex Control_Target Target Protein Control_Target->No_Complex Control_VHL VHL E3 Ligase Control_VHL->No_Complex

Caption: Signaling pathway of PROTAC-mediated protein degradation and the role of this compound as a negative control.

Recommended Concentration in Cell Culture

The recommended concentration of this compound in cell culture is entirely dependent on the concentration of the active PROTAC being tested. As a negative control, This compound should be used at the exact same concentrations as its active counterpart .

While there is no specific recommended concentration for this compound in isolation, studies with related VHL-recruiting PROTACs can provide a reference range for designing experiments. For example, the potent FBXO22 degrader, (S,R,S)-AHPC(Me)-C6-NH2, has shown activity at nanomolar to low micromolar concentrations in various cell lines.

Table 1: Example Concentrations of a Related VHL-Ligand-Based Degrader

CompoundCell LineAssay TypeConcentration RangeOutcome
(S,R,S)-AHPC(Me)-C6-NH2JurkatFBXO22 Degradation0 - 10 µMDC50 = 77 nM, Dmax = 99% after 5h
(S,R,S)-AHPC(Me)-C6-NH2MOLT-4Proteomics1 µMSelective degradation of FBXO22 after 5h
(S,R,S)-AHPC(Me)-C6-NH2THP-1, HEK293TFBXO22 DegradationNot specifiedRobust degradation after 24h
AHPC-CHOJurkatFBXO22 DegradationNot specifiedDC50 = 150 nM, Dmax = 72%

Data extracted from a study on FBXO22 degraders.[4]

Based on this, a typical dose-response experiment for a new PROTAC and its this compound control might range from 1 nM to 10 µM.

Experimental Protocols

The following are generalized protocols that should be optimized for your specific cell line and target protein.

Protocol 1: Preparation of Stock Solutions

It is crucial to prepare high-quality, sterile stock solutions for cell culture experiments.

  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, nuclease-free microcentrifuge tubes

  • Procedure:

    • Allow the this compound powder to equilibrate to room temperature before opening.

    • Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the powder in anhydrous DMSO.

    • Ensure complete dissolution by vortexing. Gentle warming or sonication may be applied if necessary.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solutions at -20°C or -80°C for long-term storage.[1]

Protocol 2: Determining Cell Viability (e.g., MTT Assay)

This protocol is to assess the cytotoxicity of this compound and its active counterpart.

  • Materials:

    • Cells of interest

    • Complete cell culture medium

    • 96-well cell culture plates

    • This compound and active PROTAC stock solutions

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • Plate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound and the active PROTAC in complete cell culture medium. A vehicle control (medium with the same final concentration of DMSO) must be included.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compounds.

    • Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

    • Add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

    • Calculate cell viability as a percentage relative to the vehicle control.

Protocol 3: Assessing Target Protein Degradation (Western Blot)

This protocol is to specifically measure the degradation of the target protein.

Western_Blot_Workflow cluster_workflow Western Blot Workflow for Protein Degradation A Cell Seeding and Treatment (Active PROTAC vs. This compound) B Cell Lysis and Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Blocking D->E F Primary Antibody Incubation (Target Protein & Loading Control) E->F G Secondary Antibody Incubation (HRP-conjugated) F->G H Chemiluminescent Detection G->H I Data Analysis (Quantify Band Intensity) H->I

Caption: Experimental workflow for assessing target protein degradation by Western Blot.

  • Materials:

    • Cells of interest

    • 6-well or 12-well cell culture plates

    • This compound and active PROTAC stock solutions

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF or nitrocellulose membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibody against the target protein

    • Primary antibody against a loading control (e.g., GAPDH, β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Seed cells in multi-well plates and allow them to adhere.

    • Treat the cells with the desired concentrations of the active PROTAC and this compound for a specific time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control.

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Quantify the protein concentration in each lysate using a BCA assay.

    • Normalize the protein amounts and prepare samples for SDS-PAGE.

    • Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody for the target protein and the loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize the target protein levels to the loading control. Compare the levels in treated samples to the vehicle control.

Conclusion

This compound is an indispensable tool for researchers working with VHL-recruiting PROTACs. Its use as a negative control is fundamental to demonstrating the on-target, VHL-dependent mechanism of action of the active PROTAC. The experimental protocols provided here offer a framework for the effective use of this compound in cell-based assays. Researchers should carefully titrate the concentrations of both the active compound and the negative control to generate robust and reliable data.

References

Designing a PROTAC Experiment with Proper Controls: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of molecules that co-opt the cell's natural protein disposal system to selectively degrade target proteins.[1] Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein.[1] This offers a powerful strategy for therapeutic intervention, particularly for proteins previously considered "undruggable".[2]

This document provides detailed application notes and protocols for designing and conducting robust PROTAC experiments, with a strong emphasis on the inclusion of proper controls to ensure data integrity and accurate interpretation.

Core Principles of PROTAC Action

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][3] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin to the POI, marking it for degradation by the 26S proteasome.

Below is a diagram illustrating the signaling pathway of PROTAC-mediated protein degradation.

PROTAC_Signaling_Pathway cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Characterization

A comprehensive evaluation of a PROTAC's efficacy and mechanism of action requires a multi-step experimental approach. The following diagram outlines a typical workflow.

PROTAC_Experimental_Workflow cluster_validation Mechanism of Action Validation cluster_characterization Functional Characterization cluster_specificity Specificity and Off-Target Analysis start Start: PROTAC Candidate degradation 1. Assess Target Degradation (Western Blot, HiBiT) start->degradation ubiquitination 2. Confirm Target Ubiquitination (IP-Western, ELISA) degradation->ubiquitination ternary_complex 3. Verify Ternary Complex Formation (Co-IP, TR-FRET) ubiquitination->ternary_complex downstream 4. Analyze Downstream Signaling (Western Blot, qPCR) ternary_complex->downstream phenotype 5. Evaluate Cellular Phenotype (Proliferation, Apoptosis Assays) downstream->phenotype off_target 6. Assess Off-Target Effects (Proteomics, Kinome Profiling) phenotype->off_target end End: Characterized PROTAC off_target->end PROTAC_Controls_Logic cluster_negative_controls Negative Controls cluster_mechanistic_controls Mechanistic Controls PROTAC PROTAC Treatment Vehicle Vehicle Control (e.g., DMSO) Establishes baseline protein levels. PROTAC->Vehicle Inactive_Epimer Inactive Epimer/Analog Lacks binding to POI or E3 ligase. Controls for off-target effects of the molecule's scaffold. PROTAC->Inactive_Epimer Proteasome_Inhibitor Proteasome Inhibitor (e.g., MG132) Blocks proteasomal degradation. Confirms degradation is proteasome-dependent. PROTAC->Proteasome_Inhibitor E3_Ligase_Ligand Free E3 Ligase Ligand Competes with PROTAC for E3 ligase binding. Confirms E3 ligase engagement is necessary. PROTAC->E3_Ligase_Ligand POI_Ligand Free POI Ligand Competes with PROTAC for POI binding. Confirms POI engagement is necessary. PROTAC->POI_Ligand

References

Application Notes and Protocols for Incorporating (S,S,S)-AHPC-Boc in CRISPR Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CRISPR-Cas9 technology has revolutionized functional genomics, enabling genome-wide screens to identify genes that modulate cellular responses to various stimuli. When combined with small molecules, these screens become a powerful tool for target identification and validation in drug discovery. (S,S,S)-AHPC-Boc is the inactive diastereomer of (S,R,S)-AHPC-Boc, a well-characterized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. In the context of CRISPR screening, this compound serves as an essential negative control to ensure that observed phenotypic changes are a direct result of the intended molecular interactions of its active counterpart, which is often used in the development of Proteolysis Targeting Chimeras (PROTACs).

These application notes provide a comprehensive guide to incorporating this compound in CRISPR screens to identify genes that mediate sensitivity or resistance to VHL-recruiting molecules.

Mechanism of Action: The VHL/HIF-1α Signaling Axis

Under normal oxygen conditions (normoxia), the VHL protein is a key component of an E3 ubiquitin ligase complex that targets the alpha subunit of Hypoxia-Inducible Factor-1 (HIF-1α) for ubiquitination and subsequent proteasomal degradation. This process is initiated by the hydroxylation of proline residues on HIF-1α, creating a binding site for VHL. In hypoxic conditions or when VHL function is compromised, HIF-1α is stabilized, translocates to the nucleus, and activates the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.

VHL_HIF1a_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / VHL Loss HIF1a_normoxia HIF-1α OH_HIF1a Hydroxylated HIF-1α HIF1a_normoxia->OH_HIF1a + PHDs Prolyl Hydroxylases (PHDs) O2 O2 VHL_complex VHL E3 Ligase Complex OH_HIF1a->VHL_complex Binding Ub_HIF1a Ubiquitinated HIF-1α VHL_complex->Ub_HIF1a Ubiquitination Ub Ubiquitin Proteasome Proteasome Ub_HIF1a->Proteasome Degradation Degradation Proteasome->Degradation HIF1a_hypoxia HIF-1α Nucleus Nucleus HIF1a_hypoxia->Nucleus Stabilization & Translocation HIF1_complex HIF-1 Complex Nucleus->HIF1_complex Dimerization HIF1b HIF-1β HRE Hypoxia Response Element (HRE) HIF1_complex->HRE Binding Gene_Expression Target Gene Expression HRE->Gene_Expression

Diagram 1: VHL/HIF-1α Signaling Pathway.

Application in CRISPR Screening

A genome-wide CRISPR-Cas9 knockout screen can be employed to identify genes whose loss confers sensitivity or resistance to a VHL-recruiting molecule, such as the active (S,R,S)-AHPC-Boc isomer. In such a screen, a population of Cas9-expressing cells is transduced with a pooled sgRNA library. The cell population is then split and treated with either the active compound, the inactive this compound as a negative control, or a vehicle control (e.g., DMSO). By comparing the sgRNA abundance between the treatment and control groups, researchers can identify gene knockouts that are either depleted (indicating synthetic lethality) or enriched (indicating resistance).

CRISPR_Screen_Workflow cluster_setup Screen Setup cluster_treatment Treatment cluster_analysis Analysis Cas9_cells Cas9-expressing cell line Lentivirus Lentiviral packaging Cas9_cells->Lentivirus sgRNA_library Pooled sgRNA library sgRNA_library->Lentivirus Transduction Transduction of Cas9 cells Lentivirus->Transduction Vehicle Vehicle Control (DMSO) Transduction->Vehicle Split population Inactive_control This compound (Negative Control) Transduction->Inactive_control Active_compound (S,R,S)-AHPC-Boc (Active Compound) Transduction->Active_compound gDNA_extraction Genomic DNA extraction Vehicle->gDNA_extraction Inactive_control->gDNA_extraction Active_compound->gDNA_extraction PCR_amplification sgRNA amplification (PCR) gDNA_extraction->PCR_amplification NGS Next-Generation Sequencing (NGS) PCR_amplification->NGS Data_analysis Data Analysis (sgRNA enrichment/depletion) NGS->Data_analysis Hit_identification Hit Identification Data_analysis->Hit_identification

Diagram 2: CRISPR Screen Workflow.

Data Presentation

The following table represents illustrative data from a hypothetical CRISPR screen designed to identify genes that are synthetically lethal with a VHL-recruiting PROTAC. This compound is used as a negative control to filter out off-target effects. The log2 fold change (LFC) indicates the change in sgRNA abundance. A negative LFC suggests depletion (synthetic lethality), while a positive LFC suggests enrichment (resistance).

GenesgRNA IDLFC (Active Compound vs. Vehicle)LFC (this compound vs. Vehicle)p-value (Active vs. Vehicle)Phenotype
Gene A sgA-1-3.2-0.11.2e-8Synthetic Lethal
sgA-2-2.90.053.5e-8
Gene B sgB-1-2.5-0.28.9e-7Synthetic Lethal
sgB-2-2.8-0.152.1e-7
Gene C sgC-12.10.15.4e-6Resistance
sgC-21.90.089.8e-6
Gene D sgD-1-0.3-0.20.45No Effect
sgD-2-0.1-0.10.82

Experimental Protocols

Protocol 1: Pooled Lentiviral CRISPR-Cas9 Knockout Screen

1. Cell Line Preparation:

  • Select a human cell line relevant to the biological question (e.g., a renal cell carcinoma line like 786-O).

  • Generate a stable Cas9-expressing cell line by lentiviral transduction with a Cas9-expression vector (e.g., lentiCas9-Blast).

  • Select for Cas9-expressing cells using the appropriate antibiotic (e.g., blasticidin).

  • Validate Cas9 activity using a functional assay (e.g., transduction with an sgRNA targeting a surface marker like CD81 followed by FACS analysis).

2. Lentivirus Production:

  • Co-transfect HEK293T cells with the pooled sgRNA library plasmid, a packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G).

  • Harvest the virus-containing supernatant 48-72 hours post-transfection.

  • Titer the lentivirus to determine the optimal multiplicity of infection (MOI). An MOI of 0.3-0.5 is recommended to ensure that most cells receive a single sgRNA.

3. CRISPR Screen:

  • Transduce the Cas9-expressing cells with the pooled sgRNA lentiviral library at the predetermined MOI. A sufficient number of cells should be transduced to achieve at least 500x coverage of the sgRNA library.

  • Select transduced cells with the appropriate antibiotic (e.g., puromycin).

  • After selection, harvest a baseline cell population (Day 0).

  • Split the remaining cells into three groups:

    • Vehicle control (e.g., 0.1% DMSO)

    • This compound (e.g., 1 µM)

    • Active VHL-recruiting compound (e.g., (S,R,S)-AHPC-Boc at its EC50)

  • Culture the cells for 14-21 days, passaging as needed and maintaining library representation.

  • Harvest cell pellets from each group at the end of the screen.

4. Data Analysis:

  • Extract genomic DNA from the Day 0 and final cell pellets.

  • Amplify the sgRNA-containing cassettes by PCR.

  • Perform next-generation sequencing (NGS) of the PCR amplicons.

  • Align the sequencing reads to the sgRNA library to obtain read counts for each sgRNA.

  • Use software packages like MAGeCK to analyze the data, calculating the log2 fold change in sgRNA abundance and statistical significance.

  • Identify hit genes by comparing the active compound-treated group to both the vehicle and the this compound-treated groups. True hits should show significant depletion or enrichment only in the presence of the active compound.

Protocol 2: Hit Validation

1. Individual sgRNA Knockout:

  • Validate top hits by generating individual knockout cell lines for each gene of interest using 2-3 different sgRNAs.

  • Confirm gene knockout by Western blot or qPCR.

2. Viability Assays:

  • Plate the individual knockout and control cell lines.

  • Treat with a dose-response of the active compound and this compound.

  • Measure cell viability after 72-96 hours using an appropriate assay (e.g., CellTiter-Glo).

  • Validated synthetic lethal hits will show increased sensitivity to the active compound but not the inactive control.

Conclusion

The use of this compound as a negative control is crucial for the successful execution and interpretation of CRISPR screens involving VHL-recruiting molecules. This approach allows for the confident identification of on-target genetic interactors, providing valuable insights for drug development and a deeper understanding of cellular pathways. The protocols outlined here provide a robust framework for conducting these powerful genomic screens.

solubility and preparation of (S,S,S)-AHPC-Boc for experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,S,S)-AHPC-Boc, also known as (S,S,S)-VH032-Boc, is the stereoisomer of (S,R,S)-AHPC-Boc. In the field of targeted protein degradation, particularly in the development of Proteolysis Targeting Chimeras (PROTACs), this compound serves as a crucial negative control. While the (S,R,S) isomer is an active ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, the (S,S,S) isomer is utilized to demonstrate the stereospecificity of the VHL-ligand interaction and to validate that the observed biological effects of a PROTAC are due to the specific recruitment of VHL.

Physicochemical Properties and Solubility

Proper dissolution of this compound is critical for reliable experimental outcomes. The following tables summarize its solubility in various solvents.

Table 1: In Vitro Solubility of this compound

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO5094.22Requires sonication. Use of hygroscopic DMSO can significantly impact solubility; it is recommended to use newly opened DMSO.[1]

Table 2: Stock Solution Preparation (in DMSO)

Desired ConcentrationMass of this compound
1 mg
1 mM 1.8844 mL
5 mM 0.3769 mL
10 mM 0.1884 mL

Experimental Protocols

Preparation of Stock Solutions

Materials:

  • This compound solid

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Ultrasonic bath

Protocol:

  • Weigh the desired amount of this compound in a sterile container.

  • Add the calculated volume of fresh, anhydrous DMSO to achieve the target concentration (refer to Table 2).

  • To aid dissolution, sonicate the solution until all solid particles have dissolved.[1]

  • Aliquot the stock solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles.

Storage and Stability

Proper storage is essential to maintain the integrity of this compound solutions.

Table 3: Storage of this compound Stock Solutions

Storage TemperatureDurationStorage Conditions
-20°C1 monthStore under a nitrogen atmosphere.[1]
-80°C6 monthsStore under a nitrogen atmosphere.[1]
In Vivo Formulation Preparation

For animal studies, this compound can be formulated for administration. The following protocols are based on its active isomer, (S,R,S)-AHPC-Boc, and are expected to be applicable.

Protocol 1: PEG300/Tween-80/Saline Formulation

Materials:

  • This compound

  • DMSO

  • PEG300

  • Tween-80

  • Saline

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a sterile tube, add the components in the following order, ensuring complete mixing after each addition:

    • 10% DMSO (from stock solution)

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • This formulation should result in a clear solution with a solubility of at least 2.5 mg/mL.[2] If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.

Protocol 2: SBE-β-CD Formulation

Materials:

  • This compound

  • DMSO

  • 20% SBE-β-CD in Saline

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Add the components in the following order, mixing thoroughly after each addition:

    • 10% DMSO (from stock solution)

    • 90% (20% SBE-β-CD in Saline)

  • This should yield a clear solution with a solubility of at least 2.5 mg/mL.

Note: For in vivo experiments, it is recommended to prepare fresh working solutions daily.

Application in PROTAC Research

The primary application of this compound is as a negative control in experiments involving PROTACs that utilize the (S,R,S)-AHPC-Boc as the VHL ligand.

Logical Workflow for PROTAC Specificity Validation

G cluster_0 Experimental Setup cluster_1 Cellular Treatment cluster_2 Analysis cluster_3 Expected Outcomes A Target Protein of Interest (POI) B PROTAC (POI Ligand - Linker - (S,R,S)-AHPC-Boc) C Negative Control PROTAC (POI Ligand - Linker - this compound) D Vehicle Control (e.g., DMSO) E Treat cells with active PROTAC B->E F Treat cells with negative control PROTAC C->F G Treat cells with vehicle D->G H Western Blot or Mass Spectrometry for POI levels E->H F->H G->H I Significant degradation of POI H->I Active PROTAC J No significant degradation of POI H->J Negative Control K Baseline level of POI H->K Vehicle

Caption: Workflow for validating PROTAC specificity using this compound.

PROTAC Mechanism of Action and the Role of the Negative Control

PROTACs function by inducing the ubiquitination and subsequent proteasomal degradation of a target protein. This is achieved by simultaneously binding to the target protein and an E3 ubiquitin ligase, thereby forming a ternary complex.

cluster_0 Active PROTAC Scenario cluster_1 Negative Control Scenario POI_A Target Protein (POI) PROTAC_A {PROTAC | {(S,R,S)-AHPC-Boc}} POI_A->PROTAC_A Proteasome_A Proteasome POI_A->Proteasome_A Enters VHL_A VHL E3 Ligase VHL_A->PROTAC_A Ub Ubiquitin Ub->POI_A Ubiquitination Degradation_A Degraded POI Proteasome_A->Degradation_A Results in POI_B Target Protein (POI) PROTAC_B {PROTAC | {this compound}} POI_B->PROTAC_B NoComplex No Ternary Complex Formation PROTAC_B->NoComplex VHL_B VHL E3 Ligase VHL_B->PROTAC_B No/Weak Binding NoDegradation No Degradation NoComplex->NoDegradation

Caption: The role of this compound in demonstrating specific VHL recruitment.

The diagram illustrates that the (S,R,S) isomer facilitates the formation of a ternary complex between the target protein and the VHL E3 ligase, leading to ubiquitination and degradation. In contrast, the (S,S,S) isomer is unable to effectively bind to VHL, preventing the formation of the ternary complex and subsequent degradation of the target protein. This confirms that the degradation observed with the active PROTAC is a direct result of VHL recruitment.

References

Application Notes and Protocols for (S,S,S)-AHPC-Boc in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to PROTAC Technology and the Role of VHL Ligands

In the evolving landscape of oncology therapeutics, Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary approach to selectively eliminate disease-causing proteins. PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to degrade specific target proteins. They consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.

The von Hippel-Lindau (VHL) E3 ubiquitin ligase is one of the most successfully utilized E3 ligases in PROTAC design. Small molecule ligands that bind to VHL, such as derivatives of (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (AHPC), are integral to the construction of VHL-based PROTACs. The stereochemistry of the hydroxyproline core of these ligands is critical for their binding affinity to VHL.

(S,S,S)-AHPC-Boc: The Inactive Stereoisomer as an Essential Negative Control

This compound is the tert-butyloxycarbonyl (Boc)-protected form of the (S,S,S)-diastereomer of the AHPC core. Crucially, it serves as an inactive negative control in experiments involving its active counterpart, (S,R,S)-AHPC-Boc . The specific stereochemical configuration of (S,R,S) at the hydroxyproline moiety is essential for high-affinity binding to the VHL E3 ligase. In contrast, the (S,S,S) configuration abrogates this binding.

The use of this compound in constructing a control PROTAC is fundamental for validating that the observed degradation of a target protein is a direct result of the intended PROTAC mechanism—the formation of a ternary complex between the target protein, the active PROTAC, and VHL—and not due to off-target effects of the molecule.

Mechanism of Action of a VHL-based PROTAC and the Role of the Negative Control

The mechanism of action for a VHL-based PROTAC involves the PROTAC molecule simultaneously binding to the target protein and the VHL E3 ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase complex to the target protein. The polyubiquitinated target protein is then recognized and degraded by the proteasome.

A control PROTAC synthesized with this compound, which cannot bind to VHL, should not induce the degradation of the target protein. This allows researchers to distinguish between specific, PROTAC-mediated protein degradation and other cellular effects.

Data Presentation

The following table summarizes representative data from a study on the BET degrader ARV-771 and its inactive diastereomer ARV-766. ARV-766 incorporates the stereoisomer of the VHL ligand that is unable to bind to VHL, analogous to a PROTAC constructed with (S,S,S)-AHPC. This data clearly demonstrates the necessity of VHL binding for protein degradation and subsequent downstream effects.

CompoundTarget ProteinCell LineDC50 (Degradation)IC50 (c-MYC suppression)Notes
ARV-771 (Active PROTAC)BRD2/3/422Rv1 (Prostate Cancer)< 5 nM< 1 nMPotently degrades BET proteins and suppresses the downstream effector c-MYC.[1][2]
ARV-766 (Inactive Control)BRD2/3/422Rv1 (Prostate Cancer)No degradation observedNo suppression observedFails to degrade BET proteins due to lack of VHL binding.[1][2]
ARV-771 (Active PROTAC)BRD2/3/4VCaP (Prostate Cancer)Potent degradationNot reportedDemonstrates activity in another prostate cancer cell line.[1]
ARV-771 (Active PROTAC)BRD2/3/4LnCaP95 (Prostate Cancer)Potent degradationNot reportedShows broad activity in CRPC cell lines.

Experimental Protocols

Protocol 1: Assessment of Target Protein Degradation by Western Blot

This protocol outlines the methodology to assess the degradation of a target protein in cancer cells treated with a PROTAC and its corresponding negative control.

1. Cell Culture and Treatment:

  • Culture cancer cells (e.g., 22Rv1 castration-resistant prostate cancer cells) in appropriate media and conditions until they reach 70-80% confluency.
  • Prepare stock solutions of the active PROTAC (containing the (S,R,S)-AHPC moiety) and the inactive control PROTAC (containing the (S,S,S)-AHPC moiety) in DMSO.
  • Treat the cells with increasing concentrations of the active PROTAC and the inactive control for a specified time (e.g., 16 hours). Include a DMSO-only vehicle control.

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold PBS.
  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
  • Collect the supernatant containing the protein lysates.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay.

4. Western Blotting:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
  • Separate the proteins by SDS-PAGE on a polyacrylamide gel.
  • Transfer the separated proteins to a PVDF membrane.
  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
  • Also, probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
  • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane again and develop with an enhanced chemiluminescence (ECL) substrate.
  • Visualize the protein bands using a chemiluminescence imaging system.

5. Data Analysis:

  • Quantify the band intensities using densitometry software.
  • Normalize the target protein band intensity to the loading control.
  • Compare the levels of the target protein in the PROTAC-treated samples to the vehicle control to determine the extent of degradation.

Mandatory Visualization

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation cluster_1 Ternary Complex Formation cluster_2 Negative Control PROTAC Active PROTAC ((S,R,S)-AHPC based) POI Target Protein (e.g., Oncoprotein) PROTAC->POI Binds to Target VHL VHL E3 Ligase PROTAC->VHL Ternary_Complex POI-PROTAC-VHL Ternary Complex PolyUb_POI Polyubiquitinated Target Protein Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Recruitment Proteasome Proteasome PolyUb_POI->Proteasome Recognition Degradation Degraded Protein Fragments Proteasome->Degradation Degradation Inactive_PROTAC Inactive PROTAC ((S,S,S)-AHPC based) POI_neg Target Protein Inactive_PROTAC->POI_neg Binds to Target VHL_neg VHL E3 Ligase Inactive_PROTAC->VHL_neg No_Ternary No Ternary Complex Formation No_Degradation No Degradation Experimental_Workflow start Start: Cancer Cell Culture treatment Treatment with: - Vehicle (DMSO) - Active PROTAC ((S,R,S)-AHPC) - Inactive PROTAC ((S,S,S)-AHPC) start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page western_blot Western Blot sds_page->western_blot probing Primary & Secondary Antibody Probing western_blot->probing detection Chemiluminescence Detection probing->detection analysis Data Analysis: Densitometry & Normalization detection->analysis conclusion Conclusion: Assess Target Protein Degradation analysis->conclusion

References

Application Notes and Protocols for Utilizing (S,S,S)-AHPC-Boc in Ubiquitin-Proteasome System Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of (S,S,S)-AHPC-Boc as a critical negative control in experiments studying the ubiquitin-proteasome system (UPS), particularly in the context of Proteolysis Targeting Chimeras (PROTACs).

This compound is the inactive diastereomer of (S,R,S)-AHPC-Boc, a well-established ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Due to its stereochemistry, this compound does not bind to VHL.[1] This property makes it an indispensable tool for demonstrating that the biological effects of a PROTAC containing the active (S,R,S) isomer are specifically mediated by the recruitment of the VHL E3 ligase to the target protein, leading to its subsequent ubiquitination and proteasomal degradation.

Mechanism of Action in a PROTAC Context

A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein of interest (POI), a linker, and a ligand that recruits an E3 ubiquitin ligase. In the case of VHL-recruiting PROTACs, the active ligand is typically derived from (S,R,S)-AHPC. The PROTAC simultaneously binds to the POI and the VHL E3 ligase, forming a ternary complex. This proximity induces the ubiquitination of the POI by the E3 ligase complex, marking it for degradation by the 26S proteasome.

To validate that the observed degradation of the POI is a direct result of this VHL-mediated pathway, a negative control PROTAC is synthesized. This control molecule is identical to the active PROTAC, except that the VHL ligand is replaced with this compound. Since the (S,S,S) isomer does not engage the VHL E3 ligase, this negative control PROTAC should not induce the degradation of the target protein. Any observed activity with the active PROTAC that is absent with the negative control can be confidently attributed to the specific VHL-dependent mechanism.

Data Presentation: Comparative Efficacy of Active vs. Inactive PROTACs

The following tables summarize quantitative data from studies that have employed an active VHL-recruiting PROTAC and its corresponding inactive diastereomer as a negative control.

Table 1: Degradation of BRD4 by the PROTAC MZ1 and its Inactive Control, cis-MZ1

The study by Zengerle et al. (2015) demonstrated the selective degradation of the BET bromodomain protein BRD4 by the PROTAC MZ1, which contains a VHL ligand.[2][3][4][5] A diastereomer, cis-MZ1, with an inverted stereocenter on the hydroxyproline of the VHL ligand, served as the negative control.

CompoundTarget ProteinCell LineDC50 (nM)ObservationReference
MZ1BRD4HeLa~100Potent degradation of BRD4Zengerle et al., 2015
cis-MZ1BRD4HeLa>10,000No significant degradation observedZengerle et al., 2015

Table 2: Degradation of BET Proteins by ARV-771 and its Inactive Control, ARV-766

ARV-771 is a pan-BET degrader that utilizes a VHL ligand. Its diastereomer, ARV-766, which has no affinity for VHL, was used as a negative control.

CompoundTarget ProteinsCell LineDC50 (nM)ObservationReference
ARV-771BRD2, BRD3, BRD422Rv1< 5Potent degradation of BET proteinsRaina et al., 2016
ARV-766BRD2, BRD3, BRD422Rv1InactiveNo degradation of BET proteinsRaina et al., 2016

Experimental Protocols

Protocol 1: Western Blotting for Assessing PROTAC-mediated Protein Degradation

This protocol outlines the steps to evaluate the degradation of a target protein upon treatment with an active PROTAC and its this compound-containing negative control.

Materials:

  • Cell line expressing the target protein of interest (e.g., HeLa for BRD4)

  • Active PROTAC (e.g., MZ1)

  • Negative Control PROTAC (containing this compound, e.g., cis-MZ1)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels, electrophoresis, and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of the active PROTAC and the negative control PROTAC for a predetermined time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).

  • Cell Lysis:

    • Aspirate the media and wash the cells with ice-cold PBS.

    • Add an appropriate volume of ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge the lysate at high speed at 4°C to pellet cell debris.

  • Protein Quantification:

    • Collect the supernatant and determine the protein concentration using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to the lysates and boil at 95°C for 5-10 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the primary antibody for the loading control.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane extensively with TBST.

  • Detection and Analysis:

    • Add the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.

Protocol 2: Immunoprecipitation to Confirm Ubiquitination

This protocol can be used to confirm that the degradation of the target protein is dependent on ubiquitination.

Materials:

  • Cell lysates prepared as in Protocol 1

  • Primary antibody against the target protein or ubiquitin

  • Protein A/G magnetic beads

  • Wash buffer (e.g., modified RIPA buffer)

  • Elution buffer

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Immunoprecipitation:

    • Incubate the cell lysates with the primary antibody (e.g., anti-target protein) overnight at 4°C with gentle rotation.

    • Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.

    • Wash the beads several times with wash buffer to remove non-specific binding.

  • Elution:

    • Elute the protein-antibody complexes from the beads by adding elution buffer or by boiling in Laemmli sample buffer.

  • Western Blot Analysis:

    • Perform SDS-PAGE and western blotting on the eluted samples as described in Protocol 1.

    • Probe the membrane with an antibody against ubiquitin to detect polyubiquitinated forms of the target protein. An increase in the ubiquitin smear for the active PROTAC-treated sample compared to the negative control and vehicle-treated samples indicates ubiquitination of the target protein.

Visualizations

PROTAC_Mechanism cluster_active Active PROTAC ((S,R,S)-AHPC based) cluster_inactive Inactive PROTAC (this compound based) POI_active Protein of Interest (POI) PROTAC_active Active PROTAC POI_active->PROTAC_active Proteasome_active 26S Proteasome POI_active->Proteasome_active VHL_active VHL E3 Ligase PROTAC_active->VHL_active VHL_active->POI_active Ub Ub_active Ubiquitin Degradation_active Degradation Proteasome_active->Degradation_active POI_inactive Protein of Interest (POI) PROTAC_inactive Inactive PROTAC POI_inactive->PROTAC_inactive VHL_inactive VHL E3 Ligase PROTAC_inactive->VHL_inactive X NoDegradation No Degradation

Caption: Mechanism of action of an active versus an inactive PROTAC.

Western_Blot_Workflow start Seed Cells treatment Treat with Active PROTAC, Negative Control, and Vehicle start->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification (BCA) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer sds_page->transfer probing Antibody Probing (Target & Loading Control) transfer->probing detection Chemiluminescent Detection probing->detection analysis Data Analysis (Densitometry) detection->analysis end Results analysis->end

Caption: Experimental workflow for Western Blot analysis.

References

Application Notes and Protocols for the Synthesis and Characterization of a PROTAC with an AHPC-Boc Moiety

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that have emerged as a powerful therapeutic modality for targeted protein degradation.[1] Unlike traditional inhibitors that merely block the function of a target protein, PROTACs eliminate the protein from the cell by hijacking the ubiquitin-proteasome system.[1] This application note provides a detailed protocol for the synthesis of a PROTAC incorporating an (S,R,S)-AHPC-Boc moiety, a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and outlines key experimental procedures for its characterization.[2][3]

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[4] The AHPC (aminohydroxy-phenyl-core) moiety is a well-established VHL ligand, and its Boc-protected form allows for controlled and efficient synthesis. The modular nature of PROTAC synthesis allows for the rational design and optimization of degraders by modifying the POI ligand, the E3 ligase ligand, or the linker.

PROTAC Mechanism of Action

The synthesized PROTAC will function by inducing the proximity between the target POI and the VHL E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI, leading to its polyubiquitination. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, resulting in its clearance from the cell.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (AHPC-Linker-POI Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

Part 1: Synthesis of an AHPC-based PROTAC

This protocol describes a modular approach to PROTAC synthesis, starting with a commercially available AHPC-linker building block. Two common coupling strategies are presented: amide bond formation and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry".

Protocol 1A: Amide Bond Formation

This protocol is suitable when the POI ligand has a carboxylic acid moiety and the AHPC-linker has a terminal amine.

Table 1: Reagents and Materials for Amide Coupling

Reagent/MaterialSupplierQuantityMolar Eq.
(S,R,S)-AHPC-PEGn-NH2e.g., BOC Sciences50 mg1.0
POI-COOHN/AAs required1.1
HATUSigma-Aldrich1.2 x POI-COOH1.2
DIPEASigma-Aldrich3.0 x POI-COOH3.0
Anhydrous DMFSigma-Aldrich2 mLN/A
Dichloromethane (DCM)Fisher ScientificAs requiredN/A
Trifluoroacetic acid (TFA)Sigma-AldrichAs requiredN/A
Saturated NaHCO3 (aq)Fisher ScientificAs requiredN/A
BrineFisher ScientificAs requiredN/A
Anhydrous Na2SO4Fisher ScientificAs requiredN/A
Silica Gel for ChromatographySorbent TechnologiesAs requiredN/A

Procedure:

  • Boc Deprotection of AHPC-Linker:

    • Dissolve (S,R,S)-AHPC-Boc-PEGn-NH2 in DCM (10 mL/100 mg).

    • Add trifluoroacetic acid (TFA) to a final concentration of 20% (v/v) at 0 °C.

    • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by LC-MS until the Boc group is completely removed.

    • Concentrate the solution under reduced pressure to remove excess TFA and DCM. The resulting amine salt is used directly in the next step.

  • Amide Coupling:

    • Dissolve the POI-COOH (1.1 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

    • Add a solution of the deprotected AHPC-PEGn-NH2 (1.0 eq) in anhydrous DMF to the activated POI-COOH solution.

    • Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by LC-MS.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the final PROTAC.

Protocol 1B: Click Chemistry (CuAAC)

This protocol is suitable when the POI ligand has a terminal alkyne and the AHPC-linker has a terminal azide.

Table 2: Reagents and Materials for Click Chemistry

Reagent/MaterialSupplierQuantityMolar Eq.
(S,R,S)-AHPC-PEGn-N3e.g., BOC Sciences50 mg1.0
POI-AlkyneN/AAs required1.0
Copper(II) sulfate pentahydrateSigma-Aldrich0.1 x POI-Alkyne0.1
Sodium ascorbateSigma-Aldrich0.2 x POI-Alkyne0.2
t-BuOH/H2O (1:1)Fisher Scientific2 mLN/A
Ethyl acetateFisher ScientificAs requiredN/A
Saturated NH4Cl (aq)Fisher ScientificAs requiredN/A
BrineFisher ScientificAs requiredN/A
Anhydrous Na2SO4Sigma-AldrichAs requiredN/A
Silica Gel for ChromatographySorbent TechnologiesAs requiredN/A

Procedure:

  • Reaction Setup:

    • Dissolve (S,R,S)-AHPC-PEGn-N3 (1.0 eq) and POI-Alkyne (1.0 eq) in a 1:1 mixture of t-BuOH and water.

    • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.

    • In another vial, prepare a solution of CuSO4·5H2O (0.1 eq) in water.

  • Click Reaction:

    • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.

    • Stir the reaction vigorously at room temperature for 12-24 hours. The reaction can be monitored by LC-MS.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer with saturated aqueous NH4Cl and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the final PROTAC.

Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow Start Start with Building Blocks AHPC_linker AHPC-Boc-Linker-X (X = NH2 or N3) Start->AHPC_linker POI_ligand POI Ligand-Y (Y = COOH or Alkyne) Start->POI_ligand Deprotection Boc Deprotection (if applicable) AHPC_linker->Deprotection Coupling Coupling Reaction (Amide or Click) POI_ligand->Coupling Deprotection->Coupling Workup Work-up & Purification Coupling->Workup Final_PROTAC Final PROTAC Workup->Final_PROTAC

Caption: Modular synthesis workflow for an AHPC-based PROTAC.

Part 2: Characterization of the Synthesized PROTAC

Protocol 2A: Western Blotting for Protein Degradation

This protocol is used to determine the efficacy of the PROTAC in degrading the target POI in a cellular context. The key readouts are the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation observed).

Materials:

  • Cell line expressing the POI

  • PROTAC stock solution (in DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane and transfer apparatus

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples and prepare them for loading by adding Laemmli buffer and boiling.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the POI and the loading control overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the POI band intensity to the loading control band intensity for each sample.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Protocol 2B: Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for Ternary Complex Formation

This biophysical assay measures the proximity between the POI and the E3 ligase induced by the PROTAC, providing a quantitative measure of ternary complex formation.

Materials:

  • His-tagged VHL-ElonginB-ElonginC (VBC) complex

  • GST-tagged POI

  • Synthesized PROTAC

  • Terbium (Tb)-conjugated anti-His antibody (donor)

  • Fluorescein- or Alexa Fluor 488-conjugated anti-GST antibody (acceptor)

  • Assay buffer (e.g., PBS with 0.01% BSA)

  • 384-well microplates

  • TR-FRET-compatible plate reader

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the PROTAC in assay buffer.

    • Prepare working solutions of the His-VBC complex, GST-POI, Tb-anti-His antibody, and acceptor-anti-GST antibody in assay buffer.

  • Assay Setup:

    • In a 384-well plate, add the PROTAC dilutions or vehicle control.

    • Add the His-VBC complex and GST-POI to all wells.

    • Add the Tb-anti-His antibody and acceptor-anti-GST antibody to all wells.

    • Incubate the plate at room temperature for a specified time (e.g., 1-4 hours), protected from light.

  • Data Acquisition:

    • Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths for the donor and acceptor fluorophores.

  • Data Analysis:

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Plot the TR-FRET ratio against the PROTAC concentration. The resulting bell-shaped curve is characteristic of PROTAC-induced ternary complex formation. The peak of the curve represents the optimal concentration for complex formation. The affinity of the ternary complex (Kd) can be derived from this data.

Quantitative Data Summary

The following table presents hypothetical but representative data for a successfully synthesized AHPC-based PROTAC targeting a hypothetical POI.

Table 3: Characterization Data for a Representative AHPC-PROTAC

ParameterAssayValue
DC50 Western Blot50 nM
Dmax Western Blot>95%
Ternary Complex Affinity (Kd) TR-FRET100 nM

Conclusion

This application note provides a comprehensive guide for the synthesis and characterization of PROTACs containing an AHPC-Boc moiety. The modular synthetic approach, utilizing commercially available building blocks, offers a streamlined and efficient method for generating novel protein degraders. The detailed protocols for Western blotting and TR-FRET assays provide robust methods for evaluating the efficacy and mechanism of action of the synthesized PROTACs. By following these protocols, researchers can effectively design, synthesize, and validate novel PROTACs for therapeutic and research applications.

References

Troubleshooting & Optimization

(S,S,S)-AHPC-Boc not showing expected inactivity

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Troubleshooting Unexpected Activity from the Negative Control Ligand (S,S,S)-AHPC-Boc

This guide is designed for researchers, scientists, and drug development professionals who are using this compound as a negative control in their experiments and observing unexpected reductions in their target protein levels.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it intended to be an inactive control?

This compound is a stereoisomer (epimer) of (S,R,S)-AHPC-Boc, a well-established ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase[1]. In the context of Proteolysis Targeting Chimeras (PROTACs), the (S,R,S) form is used to recruit VHL to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome[2][3]. The specific stereochemistry of this compound is designed to prevent this binding to VHL. Therefore, it should not be able to form a productive ternary complex (Target Protein—PROTAC—VHL) and should not induce the degradation of the target protein. Its use is critical to demonstrate that the degradation observed with an active VHL-recruiting PROTAC is specifically dependent on VHL engagement.

Q2: My experiment shows a decrease in the target protein when using this compound. What are the most likely causes?

Observing activity from a molecule designed to be inactive can be perplexing. The primary causes typically fall into three categories:

  • Compound Integrity Issues: Problems with the specific batch of the compound being used, such as impurities or degradation.

  • Suboptimal Experimental Conditions: The use of inappropriate concentrations or assay parameters that can lead to misleading artifacts.

  • VHL-Independent Biological Effects: The compound may be eliciting a genuine biological response through an off-target mechanism that is not related to VHL-mediated degradation.

Q3: How can the this compound compound itself be the source of the problem?

Several factors related to the compound's quality and handling can lead to unexpected results:

  • Chemical Purity: The presence of impurities in your batch of this compound could be responsible for the observed activity.

  • Isomeric Contamination: The inactive (S,S,S) isomer could be contaminated with the active (S,R,S) isomer. Even a small amount of contamination can lead to significant target degradation, which would appear dose-dependent.

  • Compound Instability and Solubility: PROTAC molecules can be large and may have poor solubility. If this compound is not fully dissolved or precipitates in your cell culture media, it can lead to inconsistent and artifactual results. The compound may also be unstable under your experimental conditions. It is recommended to prepare fresh solutions and avoid repeated freeze-thaw cycles.

Q4: Can my experimental protocol contribute to these misleading results?

Yes, the design of the experiment is crucial. Using excessively high concentrations of the control compound is a common issue. At high concentrations, molecules can exhibit non-specific effects, including aggregation or off-target binding, which may induce cellular stress responses or other pathways that lead to a reduction in protein levels, independent of the intended mechanism.

Q5: What is the "hook effect" and is it relevant for an inactive control?

The "hook effect" is a phenomenon observed with active PROTACs where, at very high concentrations, the degradation efficiency decreases. This occurs because the PROTAC saturates both the target protein and the E3 ligase, leading to the formation of binary complexes (PROTAC-Target or PROTAC-E3 Ligase) rather than the productive ternary complex required for degradation. While the hook effect, by definition, applies to active degraders, the underlying principle of using excessively high concentrations is relevant. High levels of this compound could lead to non-specific interactions or cellular toxicity, which might be misinterpreted as specific target degradation.

Troubleshooting Guide: A Step-by-Step Approach

If you are observing unexpected activity with this compound, follow this workflow to diagnose the issue.

Step 1: Verify Compound Integrity and Handling

Before modifying complex biological experiments, ensure the tool compound is not the source of the error.

  • Action 1: Review Certificate of Analysis (CoA): Check the CoA for your specific lot of this compound. Verify its purity and stereochemical identity. If in doubt, consider purchasing a new batch from a reputable supplier or performing an independent analysis.

  • Action 2: Implement Strict Handling Protocols: Always prepare fresh stock solutions in a high-quality, anhydrous solvent like DMSO. Aliquot the stock solution and store it at -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound. When preparing working dilutions, ensure the compound remains soluble in the final assay medium.

Step 2: Optimize Experimental Parameters

Misleading data can often arise from non-optimized experimental conditions.

  • Action 1: Perform a Full Dose-Response Analysis: Test this compound over a wide range of concentrations, alongside your active PROTAC. Off-target or toxic effects are often only apparent at high concentrations. This will help you identify a concentration range where the control is truly inactive.

  • Action 2: Conduct a Time-Course Experiment: Measure target protein levels at multiple time points (e.g., 4, 8, 16, 24 hours) after treatment. A genuine, VHL-mediated degradation event often has a characteristic kinetic profile. A non-specific effect may occur much faster (due to toxicity) or slower (due to indirect transcriptional effects).

Step 3: Use Mechanism-Based Controls

The following experiments are crucial for determining if the observed activity follows the expected biological pathway.

  • Action 1: Co-treat with a Proteasome Inhibitor: The final step in PROTAC-mediated degradation is destruction by the proteasome. Co-treat your cells with this compound and a proteasome inhibitor (e.g., MG132 or bortezomib). If the reduction in your target protein is blocked or rescued by the inhibitor, it confirms the effect is proteasome-dependent. This does not, however, prove it is VHL-dependent.

  • Action 2: Perform a Competition Experiment: Co-treat cells with your working concentration of this compound and a 10- to 100-fold excess of a free, active VHL ligand (e.g., (S,R,S)-AHPC). If the free ligand competitively blocks the effect of this compound, it provides strong evidence that your control is contaminated with the active isomer.

  • Action 3: Use a VHL-Deficient Cell Line: If available, test the effect of this compound in a cell line where VHL has been knocked out or knocked down. If the compound still reduces target protein levels in these cells, the mechanism is definitively VHL-independent.

Data Interpretation

The table below summarizes the expected outcomes for the key mechanistic experiments to help you interpret your results.

Experiment Expected Outcome for a True Inactive Control Observed Outcome Suggesting an Issue Potential Interpretation of the Issue
Dose-Response of this compound No reduction in target protein at any tested concentration.Target protein is reduced, often at higher concentrations.Compound may be causing off-target effects, cytotoxicity, or aggregation.
Co-treatment with Proteasome Inhibitor No change, as protein levels should already be stable.The reduction in target protein is prevented or reversed.The observed protein loss is dependent on the proteasome, but the upstream mechanism is still unknown.
Co-treatment with Excess Free (S,R,S)-AHPC No change in protein levels.The reduction in target protein is prevented or reversed.Strong evidence for contamination of your this compound stock with the active (S,R,S) isomer.
Test in VHL Knockout/Knockdown Cells No change in protein levels.The reduction in target protein still occurs.The mechanism of action is VHL-independent and is considered an off-target effect.

Experimental Workflow and Signaling Pathway Diagrams

To visually guide your troubleshooting process, the following diagrams illustrate the key decision points and the theoretical mechanism of action for PROTACs.

Caption: A troubleshooting workflow for diagnosing unexpected activity from this compound.

G cluster_control Inactive Control Pathway cluster_active PROTAC Mechanism of Action target_protein Target Protein ternary_complex Ternary Complex (Target-PROTAC-VHL) target_protein->ternary_complex protac Active PROTAC ((S,R,S)-VHL Ligand) protac->ternary_complex e3_ligase VHL E3 Ligase e3_ligase->ternary_complex ub_target Ubiquitinated Target Protein ternary_complex->ub_target Ubiquitination ubiquitin Ubiquitin (Ub) ubiquitin->ternary_complex proteasome Proteasome ub_target->proteasome degradation Degradation proteasome->degradation neg_control This compound (Inactive Control) no_binding No Binding neg_control->no_binding no_binding->e3_ligase

Caption: The intended PROTAC mechanism vs. the inactive control pathway.

References

Technical Support Center: Optimizing (S,S,S)-AHPC-Boc Concentration for Minimal Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to determining the optimal concentration of (S,S,S)-AHPC-Boc for in vitro experiments while minimizing cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in experiments?

A1: this compound is the isomer of (S,R,S)-AHPC-Boc and is often used as an experimental control.[1][2] The (S,R,S) form is a ligand used to recruit the von Hippel-Lindau (VHL) protein, a key component in Proteolysis-targeting chimera (PROTAC) technology.[1][3][4] PROTACs are bifunctional molecules that induce the degradation of specific target proteins. Therefore, this compound is crucial for distinguishing the specific effects of VHL-engaging PROTACs from off-target or non-specific effects of the chemical scaffold.

Q2: How should I dissolve and store this compound?

A2: For in vitro experiments, it is recommended to prepare a high-concentration stock solution, for example, 10 mM, in a suitable solvent like dimethyl sulfoxide (DMSO). It is crucial to ensure the compound is fully dissolved; ultrasonic assistance may be necessary. Stock solutions should be aliquoted into single-use volumes to prevent degradation from repeated freeze-thaw cycles and stored at -20°C or -80°C under nitrogen for long-term stability.

Q3: What is the recommended starting concentration range for my experiments?

A3: When testing a new compound like this compound, it is advisable to start with a broad range of concentrations to determine its cytotoxic profile. A common approach is to perform a 10-point serial dilution, covering a wide range from nanomolar to millimolar (e.g., 1 nM to 10 mM). This will help identify the concentration range where the compound exhibits its biological activity without causing significant cell death.

Q4: How can I differentiate between targeted biological effects and general cytotoxicity?

A4: To distinguish between specific biological effects and general cytotoxicity, you can perform several experiments:

  • Cell Line Panel Screening: Test the compound on a variety of cell lines from different origins. A specific effect will likely be more potent in cell lines relevant to the intended biological pathway.

  • Use of Control Compounds: Compare the effects of this compound with its active isomer, (S,R,S)-AHPC-Boc.

  • Dose-Response Analysis: A specific biological effect will typically show a sigmoidal dose-response curve, whereas general toxicity might exhibit a steeper, more abrupt drop in viability.

Troubleshooting Guide: Unexpected Cytotoxicity

Even at low concentrations, you might observe high levels of cytotoxicity. The following table outlines potential causes and suggested solutions.

Issue Observed Potential Cause Suggested Action & Rationale
High cytotoxicity across multiple, unrelated cell lines. Compound insolubility and precipitation at high concentrations, leading to physical cell damage or assay interference.1. Visually inspect wells for any precipitate. 2. Determine the compound's solubility in the cell culture medium. 3. Use a lower concentration of the solvent (e.g., DMSO < 0.1%).
Cytotoxicity varies significantly between experiments. Inconsistent cell health, passage number, or seeding density.1. Use cells within a consistent and low passage number range. 2. Ensure cell viability is greater than 95% before starting the experiment. 3. Optimize and standardize the cell seeding density to prevent overgrowth or sparseness.
Vehicle control (e.g., DMSO) shows toxicity. The final concentration of the solvent in the cell culture media is too high.1. Run a dose-response curve for the vehicle alone to determine its toxic threshold. 2. Ensure the final concentration of the solvent is typically below 0.5% (ideally < 0.1%) to avoid solvent-induced toxicity.

Data Presentation: Determining the Optimal Concentration

To determine the optimal concentration of this compound, a cytotoxicity assay should be performed. The results can be summarized in a table to easily compare the effects at different concentrations. Below is an example of how to present data from a hypothetical MTT assay on a cancer cell line (e.g., HeLa) after 48 hours of treatment.

Table 1: Cytotoxicity of this compound on HeLa Cells

Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)1.250.08100%
0.11.220.0797.6%
11.180.0994.4%
101.100.0688.0%
250.950.1176.0%
500.630.0550.4%
1000.250.0420.0%

From this hypothetical data, the 50% cytotoxic concentration (CC50) is approximately 50 µM. For experiments where minimal toxicity is desired, a concentration well below this value (e.g., ≤ 10 µM) should be chosen.

Experimental Protocols

Here are detailed methodologies for key experiments to assess cytotoxicity.

Protocol 1: MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture media. It is common to use a 10-point serial dilution.

  • Treatment: Remove the old media and add the media containing different concentrations of the compound. Include vehicle and untreated controls.

  • Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at approximately 570 nm. Normalize the data to the vehicle control to determine the percent cell viability and plot this against the log of the compound concentration to determine the CC50 value.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells, an indicator of cytotoxicity.

  • Cell Seeding and Treatment: Follow steps 1-4 as described in the MTT assay protocol.

  • Sample Collection: After incubation, carefully collect a supernatant sample from each well.

  • LDH Reaction: Add the collected supernatant to a new 96-well plate containing the LDH assay reagent mixture.

  • Incubation: Incubate the plate at room temperature for the time specified by the assay kit manufacturer, protected from light.

  • Stop Reaction: Add the stop solution provided with the kit.

  • Data Analysis: Measure the absorbance at the recommended wavelength (e.g., 490 nm). Use a positive control of completely lysed cells to determine the maximum LDH release. Calculate the percentage of cytotoxicity relative to the positive control.

Visualizations

Experimental Workflow for Cytotoxicity Assessment

G Workflow for Assessing and Mitigating In Vitro Cytotoxicity cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cluster_decision Decision A Prepare this compound Stock Solution (e.g., 10 mM in DMSO) C Prepare Serial Dilutions and Treat Cells A->C B Seed Cells in 96-well Plate and Allow Adhesion B->C D Incubate for Desired Duration (e.g., 24, 48, 72h) C->D E Perform Cytotoxicity Assay (e.g., MTT, LDH) D->E F Measure Absorbance/Fluorescence E->F G Calculate % Viability vs. Vehicle Control F->G H Determine CC50 Value G->H I Is CC50 within acceptable range? H->I J Optimize Concentration for Future Experiments I->J Yes K Troubleshoot Experiment (e.g., check solubility, cell health) I->K No G Troubleshooting Decision Tree for Unexpected Cytotoxicity A High Cytotoxicity Observed B Is Vehicle Control Toxic? A->B C Reduce Final DMSO Concentration (e.g., <0.1%) B->C Yes D Is Compound Precipitating in Media? B->D No E Lower Compound Concentration or Test Alternative Solvents D->E Yes F Are Results Consistent Across Replicates/Experiments? D->F No G Standardize Cell Seeding, Passage Number, and Health F->G No H Consider Off-Target Effects or Intrinsic Compound Toxicity F->H Yes

References

issues with (S,S,S)-AHPC-Boc solubility and stability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (S,S,S)-AHPC-Boc. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

A1: this compound is the stereoisomer of (S,R,S)-AHPC-Boc.[1] The (S,R,S) enantiomer is a ligand that recruits the von Hippel-Lindau (VHL) protein, a key component of an E3 ubiquitin ligase complex. In the field of targeted protein degradation, specifically with Proteolysis Targeting Chimeras (PROTACs), (S,R,S)-AHPC-Boc is used to induce the ubiquitination and subsequent proteasomal degradation of a target protein.[2] Consequently, this compound serves as an essential negative control in experiments to demonstrate the stereospecificity and on-target effects of the active (S,R,S) isomer.

Q2: How should this compound be stored to ensure its stability?

A2: To maintain the integrity of this compound, it should be stored at -20°C under a nitrogen atmosphere. For long-term stability of stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month, also under nitrogen. It is crucial to aliquot the solution after preparation to prevent degradation from repeated freeze-thaw cycles.

Q3: What is the recommended solvent for dissolving this compound?

A3: The recommended solvent for preparing stock solutions of this compound is DMSO. It is important to use newly opened, anhydrous DMSO, as the compound's solubility can be significantly affected by the presence of water in hygroscopic DMSO.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Difficulty Dissolving this compound Inadequate Solvent Quality: The presence of water in DMSO can reduce solubility.Use a fresh, unopened bottle of anhydrous DMSO to prepare your stock solution.
Insufficient Solubilization Energy: The compound may require energy to fully dissolve.Use sonication to aid in the dissolution process. Gentle heating can also be applied, but monitor carefully to avoid degradation.
Precipitation in Aqueous Buffers: The compound has low aqueous solubility.When diluting the DMSO stock solution into aqueous buffers, do so dropwise while vortexing to prevent precipitation. For in vivo studies, consider using a co-solvent system.
Precipitation or Phase Separation During In Vivo Solution Preparation Solvent Incompatibility: The chosen solvent system may not be optimal for maintaining solubility at the desired concentration.Gentle heating and/or sonication can help to redissolve the compound. If the issue persists, consider trying an alternative solvent formulation.
Inconsistent Experimental Results Compound Degradation: Improper storage or handling can lead to the degradation of this compound.Always store the solid compound and stock solutions as recommended (-20°C or -80°C under nitrogen). Avoid multiple freeze-thaw cycles by preparing aliquots.
Incorrect Stereoisomer: The active (S,R,S) isomer may have been used instead of the inactive (S,S,S) control.Verify the identity and purity of the compound via the Certificate of Analysis (COA) provided by the supplier.

Data Presentation

In Vitro Solubility
SolventConcentrationMethodReference
DMSO50 mg/mL (94.22 mM)Requires sonication
Recommended In Vivo Solvent Formulations (Based on the active (S,R,S) isomer)
FormulationAchievable ConcentrationReference
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (4.71 mM)
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (4.71 mM)

Experimental Protocols

Preparation of a 10 mM DMSO Stock Solution
  • Weighing: Accurately weigh out the desired amount of this compound solid (Molecular Weight: 530.68 g/mol ). For example, to prepare 1 mL of a 10 mM solution, weigh 5.31 mg.

  • Dissolution: Add the appropriate volume of anhydrous DMSO. Using the example above, add 1 mL of DMSO.

  • Solubilization: Vortex the solution thoroughly. If the compound does not fully dissolve, place the vial in an ultrasonic bath for 5-10 minutes.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller volumes in tightly sealed vials and store at -80°C for long-term use (up to 6 months) or -20°C for short-term use (up to 1 month).

Preparation of an In Vivo Working Solution (Example using Formulation 1)
  • Initial Dilution: In a sterile tube, add 100 µL of a 25 mg/mL DMSO stock solution of this compound.

  • Co-solvent Addition: Add 400 µL of PEG300 and mix thoroughly until the solution is homogeneous.

  • Surfactant Addition: Add 50 µL of Tween-80 and mix again until the solution is clear.

  • Final Dilution: Add 450 µL of saline to bring the total volume to 1 mL. Mix thoroughly.

  • Administration: It is recommended to prepare this working solution fresh on the day of use for in vivo experiments.

Visualizations

References

how to confirm the inactivity of (S,S,S)-AHPC-Boc

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to experimentally confirm the inactivity of (S,S,S)-AHPC-Boc.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it considered inactive?

A1: this compound is a stereoisomer of (S,R,S)-AHPC-Boc.[1][2][3] The (S,R,S) form is an active ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a critical component in proteolysis-targeting chimera (PROTAC) technology.[4][5] Due to its specific stereochemistry, this compound is not expected to bind effectively to the VHL protein and is therefore used as an inactive or negative experimental control.

Q2: What is the primary application of this compound in experiments?

A2: The primary application of this compound is to serve as a negative control in experiments involving its active counterpart, (S,R,S)-AHPC-Boc. This helps to ensure that the observed biological effects of a PROTAC are due to the specific engagement of the VHL E3 ligase by the active isomer and not due to off-target effects or the general chemical structure of the molecule.

Q3: What experimental results would confirm the inactivity of my this compound sample?

A3: Confirmation of inactivity is typically achieved by demonstrating a lack of VHL binding in biochemical assays and an absence of VHL-dependent downstream effects in cell-based assays, especially when compared directly to the active (S,R,S)-AHPC-Boc isomer. For instance, in a PROTAC context, a PROTAC constructed with this compound should fail to induce the degradation of the target protein.

Q4: I am seeing some activity with my this compound control. What could be the issue?

A4: Unexpected activity from this compound could stem from several sources:

  • Sample Purity: The sample may be contaminated with the active (S,R,S) isomer. Verify the isomeric purity of your sample using chiral chromatography.

  • High Concentrations: At very high concentrations, non-specific or low-affinity interactions might occur. It is crucial to use the compound at concentrations equivalent to those used for the active isomer.

  • Off-Target Effects: The observed activity might be independent of VHL binding. Consider assays to rule out general cytotoxicity or interference with assay components (e.g., luciferase inhibitors, autofluorescence).

Troubleshooting Guides & Experimental Protocols

Guide 1: Confirming Lack of VHL Engagement using a Biochemical Assay

This guide outlines a competitive binding assay to confirm that this compound does not bind to the VHL protein complex.

Experimental Protocol: TR-FRET Competitive Binding Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust method to measure binding interactions.

Methodology:

  • Reagents and Materials:

    • Recombinant VHL/ElonginB/ElonginC (VCB) complex, tagged (e.g., with His or GST).

    • Fluorescently labeled VHL ligand (tracer) that binds to the same site as AHPC-Boc.

    • TR-FRET donor and acceptor fluorophores (e.g., Terbium-conjugated anti-tag antibody and a fluorescently labeled small molecule binder).

    • This compound (test compound).

    • (S,R,S)-AHPC-Boc (positive control).

    • Assay buffer and microplates suitable for fluorescence readings.

  • Procedure:

    • Prepare a dilution series for both this compound and (S,R,S)-AHPC-Boc.

    • In an assay plate, add the VCB complex, the TR-FRET donor (e.g., anti-His-Tb), and the fluorescent tracer.

    • Add the diluted compounds (this compound or (S,R,S)-AHPC-Boc) to the wells. Include a 'no competitor' control.

    • Incubate to allow the binding reaction to reach equilibrium.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission from both the donor and acceptor fluorophores.

  • Data Analysis:

    • Calculate the TR-FRET ratio.

    • Plot the TR-FRET ratio against the log of the competitor concentration.

    • For the active compound, (S,R,S)-AHPC-Boc, you expect to see a dose-dependent decrease in the TR-FRET signal, from which an IC50 (half-maximal inhibitory concentration) can be calculated.

    • For the inactive compound, this compound, you should observe no significant change in the TR-FRET signal across the tested concentration range.

Expected Data Summary:

CompoundPredicted IC50 (nM)Interpretation
(S,R,S)-AHPC-Boc10 - 100Actively binds to VHL and displaces the tracer.
This compound> 10,000Does not bind to VHL; fails to displace the tracer.

Logical Workflow for VHL Binding Confirmation

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cluster_conclusion Conclusion A Prepare Dilution Series: This compound & (S,R,S)-AHPC-Boc (Control) C Add Compounds to Assay Plate A->C B Prepare Assay Plate: VCB Complex, Donor Ab, Fluorescent Tracer B->C D Incubate to Reach Equilibrium C->D E Read TR-FRET Signal D->E F Calculate TR-FRET Ratio E->F G Plot Ratio vs. [Compound] F->G H Determine IC50 Values G->H I (S,R,S)-AHPC-Boc: Low IC50 (Active) H->I J This compound: High/No IC50 (Inactive) H->J

Caption: Workflow for confirming VHL binding inactivity via TR-FRET.

Guide 2: Confirming Lack of Target Degradation in a Cellular Assay

This guide describes how to confirm the inactivity of this compound within a cellular context using a PROTAC constructed with this molecule.

Experimental Protocol: Western Blot for Target Protein Degradation

Methodology:

  • Constructs:

    • PROTAC-A: A PROTAC molecule linking a binder for your protein of interest (POI) to the active (S,R,S)-AHPC-Boc.

    • PROTAC-B (Negative Control): The same PROTAC, but constructed with the inactive this compound.

  • Cell Culture and Treatment:

    • Culture a cell line that endogenously expresses the POI and VHL.

    • Treat the cells with increasing concentrations of PROTAC-A and PROTAC-B for a set period (e.g., 18-24 hours).

    • Include a vehicle-only control (e.g., DMSO).

  • Western Blotting:

    • Lyse the cells and quantify the total protein concentration.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with a primary antibody specific to your POI.

    • Probe with a primary antibody for a loading control (e.g., GAPDH, β-actin).

    • Incubate with the appropriate secondary antibodies.

    • Image the blot and quantify the band intensities.

  • Data Analysis:

    • Normalize the band intensity of the POI to the loading control for each sample.

    • Plot the normalized POI levels against the PROTAC concentration.

    • Calculate the DC50 (half-maximal degradation concentration) for PROTAC-A.

    • PROTAC-B should not induce degradation of the POI at any tested concentration.

Expected Data Summary:

PROTAC ConstructVHL Ligand IsomerPredicted DC50 (nM)Interpretation
PROTAC-A(S,R,S)-AHPC-Boc5 - 50Successfully forms ternary complex; POI is degraded.
PROTAC-BThis compound> 1,000Fails to recruit VHL; no POI degradation is observed.

PROTAC Mechanism of Action and Point of Failure for this compound

G cluster_active Active PROTAC with (S,R,S)-AHPC-Boc cluster_inactive Inactive PROTAC with this compound POI_A Protein of Interest (POI) Ternary_A Ternary Complex (POI-PROTAC-VHL) POI_A->Ternary_A PROTAC_A PROTAC (S,R,S)-AHPC-Boc) PROTAC_A->Ternary_A PROTAC_B PROTAC (this compound) VHL_A VHL E3 Ligase VHL_A->Ternary_A Ub_A Ubiquitination Ternary_A->Ub_A Deg_A Proteasomal Degradation Ub_A->Deg_A POI_B Protein of Interest (POI) NoDeg No Degradation POI_B->NoDeg Failure Binding Failure PROTAC_B->Failure Cannot bind VHL_B VHL E3 Ligase VHL_B->Failure

Caption: Signaling pathway showing active vs. inactive PROTAC mechanisms.

References

PROTAC Experiments: A Guide to Troubleshooting Inconsistencies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing common inconsistencies encountered during PROTAC (Proteolysis-Targeting Chimera) control experiments. This resource offers troubleshooting advice and frequently asked questions in a clear question-and-answer format, supplemented with detailed experimental protocols, data tables, and explanatory diagrams to ensure robust and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My PROTAC shows a bell-shaped dose-response curve, with decreased degradation at higher concentrations. What is happening?

A1: You are likely observing the "hook effect."[1][2] This phenomenon occurs at high PROTAC concentrations where the formation of unproductive binary complexes (Target-PROTAC or E3 Ligase-PROTAC) dominates over the productive ternary complex (Target-PROTAC-E3 Ligase) required for degradation.[1] This leads to a paradoxical reduction in degradation efficiency.

Troubleshooting Steps:

  • Confirm the Hook Effect: Repeat the experiment with a broader and more granular range of PROTAC concentrations, especially at the higher end.

  • Determine Optimal Concentration: Identify the concentration that yields the maximum degradation (Dmax) and use concentrations at or below this point for subsequent experiments.[1]

  • Assess Ternary Complex Formation: Employ biophysical assays like Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), or Isothermal Titration Calorimetry (ITC) to directly measure ternary complex formation at various PROTAC concentrations.[3] A decrease in ternary complex formation at high concentrations can confirm the hook effect.

Q2: I am not observing any degradation of my target protein. What are the potential causes and solutions?

A2: A lack of degradation can stem from several factors, ranging from experimental setup to the intrinsic properties of the PROTAC.

Troubleshooting Workflow for No Degradation:

Troubleshooting workflow for absence of protein degradation.

Q3: How do I design a proper negative control for my PROTAC experiment?

A3: A robust negative control is crucial to demonstrate that the observed degradation is due to the specific mechanism of the PROTAC. The two primary types of inactive controls are:

  • E3 Ligase Binding-Deficient Control: This control is modified to prevent it from binding to the E3 ligase. This is often achieved by inverting the stereochemistry of a critical chiral center on the E3 ligase ligand. For example, for CRBN-based PROTACs, methylating the glutarimide nitrogen prevents binding to Cereblon.

  • Target Protein Binding-Deficient Control: This control is altered so that it no longer binds to the protein of interest (POI). This is typically done by modifying the "warhead" portion of the PROTAC.

A diastereomer of the active PROTAC, which has the opposite configuration at a key binding site but similar physicochemical properties, often serves as an excellent negative control.

Q4: My inactive control is showing unexpected target degradation. What could be the cause?

A4: This can be a perplexing issue, but several factors could be at play:

  • Residual Binding: The modification to create the inactive control may not have completely abolished binding to the E3 ligase or the target.

  • Off-Target Effects: The control molecule might be inducing degradation through an unintended E3 ligase or an off-target protein interaction.

  • Compound Instability: The inactive control could be metabolized in cells to an active form.

  • High Concentrations: At very high concentrations, even minimal residual activity can become apparent.

Troubleshooting Steps:

  • Confirm Binding Abolishment: Use biophysical assays (e.g., SPR, ITC) to confirm that your inactive control does not bind to its intended partner (E3 ligase or target).

  • Proteomics Analysis: Perform unbiased quantitative proteomics to identify any off-target degradation events.

  • LC-MS Analysis: Use liquid chromatography-mass spectrometry (LC-MS) to check for metabolic conversion of your inactive control.

  • Titrate the Control: Test a wide concentration range of your inactive control to see if the degradation is dose-dependent.

Q5: How can I identify and mitigate off-target effects of my PROTAC?

A5: Off-target effects, where unintended proteins are degraded, are a significant concern in PROTAC development.

Identification Strategies:

  • Unbiased Quantitative Proteomics: Techniques like mass spectrometry are the most comprehensive way to globally assess changes in protein abundance following PROTAC treatment.

  • Targeted Assays: If you suspect off-target activity on a particular protein family (e.g., kinases), you can use targeted assays like kinome profiling.

Mitigation Strategies:

  • Medicinal Chemistry Optimization: Modify the PROTAC's structure, including the E3 ligase ligand, the linker, or the target-binding warhead, to improve selectivity. For pomalidomide-based PROTACs, modifications at the C5 position of the phthalimide ring have been shown to reduce off-target degradation of zinc-finger proteins.

  • Use of Inactive Controls: Compare the proteomic profiles of cells treated with the active PROTAC versus an inactive control to distinguish target-dependent from target-independent off-target effects.

Data Presentation: Quantitative Analysis of PROTAC Activity

Clear and concise data presentation is essential for interpreting PROTAC experiments. The following tables provide templates for summarizing key quantitative data.

Table 1: Dose-Response Analysis of Target Protein Degradation

PROTAC Concentration% Target Protein Remaining (Mean ± SD)DC50 (nM)Dmax (%)
0.1 nM95 ± 5
1 nM70 ± 8
10 nM30 ± 6
100 nM15 ± 4
1 µM25 ± 5 (Hook Effect)
10 µM50 ± 7 (Hook Effect)

DC50: Concentration for 50% degradation. Dmax: Maximum degradation observed.

Table 2: Ternary Complex Formation and Binding Affinities

AssayBinary Binding (PROTAC to Target; KD)Binary Binding (PROTAC to E3 Ligase; KD)Ternary Complex Formation (KD)Cooperativity (α)
SPR10 nM50 nM2 nM5
ITC15 nM60 nM3 nM5
BLI12 nM55 nM2.5 nM4.8

Cooperativity (α) is a measure of the stability of the ternary complex compared to the binary complexes.

Experimental Protocols

Protocol 1: Western Blotting for Target Protein Degradation

  • Cell Seeding: Plate cells at a density that ensures they are in the logarithmic growth phase and will not be over-confluent at the end of the experiment.

  • PROTAC Treatment: Treat cells with a range of PROTAC concentrations (and controls) for the desired time period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and incubate with a primary antibody specific for the target protein. Use an antibody for a loading control (e.g., GAPDH, β-actin) to normalize for protein loading.

  • Detection: Incubate with an appropriate HRP-conjugated secondary antibody and visualize using an ECL substrate.

  • Densitometry: Quantify band intensities using imaging software.

Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation in Cells

  • Cell Treatment: Treat cells with the optimal concentration of your PROTAC, an inactive control, and a vehicle control.

  • Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based) with protease and phosphatase inhibitors.

  • Immunoprecipitation: Incubate the cell lysates with an antibody against either the target protein or the E3 ligase, coupled to magnetic or agarose beads.

  • Washing: Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elution: Elute the protein complexes from the beads.

  • Western Blot Analysis: Analyze the eluted samples by Western blotting for the presence of the target protein, the E3 ligase, and the PROTAC-binding component.

Mandatory Visualizations

G

PROTAC-mediated protein degradation pathway.

G

Formation of unproductive binary complexes at high PROTAC concentrations.

References

Technical Support Center: Best Practices for (S,S,S)-AHPC-Boc

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and experimental use of (S,S,S)-AHPC-Boc. As the inactive stereoisomer of the VHL E3 ligase ligand (S,R,S)-AHPC-Boc, its correct use as a negative control is critical for the validation of PROTAC-mediated protein degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in my experiments?

This compound is the inactive diastereomer of (S,R,S)-AHPC-Boc, a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] Due to its stereochemistry, this compound does not effectively bind to VHL. It is used as a crucial negative control in PROTAC (Proteolysis Targeting Chimera) experiments to demonstrate that the degradation of a target protein is dependent on the specific recruitment of the VHL E3 ligase by the active PROTAC.[2]

Q2: How should I store solid this compound?

For long-term stability, solid this compound should be stored at -20°C under a dry, inert atmosphere such as nitrogen.[3] Proper storage is essential to prevent degradation from moisture and oxidation.

Q3: What is the best way to prepare and store solutions of this compound?

It is recommended to prepare a stock solution in a suitable solvent like DMSO. For storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to product degradation.[1][4] Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month, preferably under a nitrogen atmosphere.

Q4: My this compound solution has precipitated. What should I do?

If precipitation is observed, gentle warming and/or sonication can be used to help redissolve the compound. Always ensure the compound is fully dissolved before use in an experiment to guarantee an accurate concentration.

Data Presentation

Storage Conditions Summary
FormStorage TemperatureDurationSpecial Conditions
Solid-20°CLong-termStore under a dry, inert atmosphere (e.g., Nitrogen)
Solution-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles; store under Nitrogen
Solution-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles; store under Nitrogen
Expected Experimental Outcomes: Active PROTAC vs. Negative Control

The following table presents hypothetical, yet representative, data from an experiment comparing a VHL-recruiting PROTAC with its this compound-based negative control.

CompoundTarget Binding (Kd)VHL Binding (Kd)Target Degradation (DC50)Max Degradation (Dmax)
Active PROTAC50 nM185 nM25 nM>95%
This compound Control50 nMNo significant binding>10,000 nM<10%

Note: This table is for illustrative purposes. Actual values will vary depending on the specific PROTAC, target protein, and experimental conditions.

Experimental Protocols

Protocol: Validating PROTAC Activity Using Western Blot

This protocol outlines a standard experiment to compare the degradation of a target protein induced by an active VHL-recruiting PROTAC versus the this compound negative control.

Materials:

  • Cell line expressing the target protein and VHL

  • Active VHL-recruiting PROTAC

  • This compound negative control

  • Vehicle control (e.g., DMSO)

  • Cell culture medium and supplements

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Primary antibody for the target protein

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Methodology:

  • Cell Seeding: Plate cells at a suitable density in 6-well plates to ensure they are in the logarithmic growth phase and sub-confluent at the time of harvest. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the active PROTAC and the this compound negative control. A common concentration range to test is from 1 nM to 10,000 nM. Treat the cells for a predetermined time (e.g., 18-24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).

  • Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold RIPA buffer to each well and incubate on ice for 30 minutes to lyse the cells.

  • Protein Quantification: Scrape the cell lysates and transfer to microcentrifuge tubes. Centrifuge to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE and Western Blotting: Load equal amounts of protein per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify the band intensities for the target protein and normalize to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.

Troubleshooting Guides

Issue: My this compound negative control is showing significant target degradation.

This is a critical issue that can undermine the validity of your results. The purpose of the this compound control is to show a lack of degradation. If activity is observed, consider the following causes and solutions.

Possible Causes and Solutions:

  • Compound Identity/Purity:

    • Question: Could the wrong compound have been used, or is it contaminated with the active (S,R,S) isomer?

    • Solution: Verify the identity and purity of your this compound compound using analytical methods such as LC-MS or NMR. If contamination is suspected, obtain a new, certified batch of the compound.

  • Residual Binding to VHL:

    • Question: While designed to be inactive, could there be minimal, residual binding to VHL, especially at high concentrations?

    • Solution: Confirm the lack of binding of this compound to VHL using biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). Test a wider range of concentrations in your degradation assay to see if the effect is only present at very high concentrations.

  • Off-Target E3 Ligase Recruitment:

    • Question: Could the negative control be unintentionally recruiting a different E3 ligase for which its stereochemistry is not a hindrance?

    • Solution: This is less common but possible. Perform proteomic studies to identify which proteins are being ubiquitinated in the presence of your control. You can also test your control in cell lines where VHL has been knocked out to see if the degradation still occurs.

  • Compound Instability or Metabolism:

    • Question: Is it possible that the this compound is being metabolized or converted within the cells into an active form?

    • Solution: Analyze the stability of the compound in cell lysate or media over time using LC-MS to check for any modifications or degradation products that might be active.

Visualizations

PROTAC_Mechanism cluster_active Active PROTAC ((S,R,S)-isomer) cluster_inactive Inactive Control (this compound) POI Target Protein (POI) PROTAC Active PROTAC POI->PROTAC Binds Proteasome Proteasome POI->Proteasome Enters VHL VHL E3 Ligase PROTAC->VHL Recruits VHL->POI Ubiquitination Ub Ubiquitin Degradation Degraded POI Proteasome->Degradation Leads to POI_neg Target Protein (POI) PROTAC_neg Inactive Control POI_neg->PROTAC_neg Binds VHL_neg VHL E3 Ligase PROTAC_neg->VHL_neg Fails to Recruit No_Degradation No Degradation VHL_neg->No_Degradation Results in

Caption: PROTAC mechanism of action and the failure point of the inactive control.

Caption: Troubleshooting workflow for unexpected activity of the negative control.

References

Technical Support Center: Navigating the Use of Inactive Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides essential guidance on the common pitfalls to avoid when working with inactive isomers. Below, you will find troubleshooting guides and frequently asked questions (FAQs) designed to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is an inactive isomer, and why is it a concern in my experiments?

A1: An inactive isomer, often referred to as a distomer, is a stereoisomer of a biologically active compound (the eutomer) that exhibits lower or no desired pharmacological activity. In some cases, the "inactive" isomer can have different, sometimes undesirable or toxic, effects.[1] It is a critical concern because its presence can lead to a misinterpretation of experimental results, contribute to off-target effects, and in drug development, lead to failed clinical trials or adverse patient outcomes.

Q2: I'm observing unexpected activity from what I thought was an inactive isomer. What could be the cause?

A2: There are several potential reasons for this observation:

  • Incomplete Separation: Your sample may not be enantiomerically pure, meaning it contains residual amounts of the active isomer.

  • In Vivo Interconversion: The inactive isomer may be converting to the active isomer (a process called racemization) under physiological conditions.[2] A classic example is thalidomide, where the "safe" (R)-enantiomer interconverts to the teratogenic (S)-enantiomer in the body.[2]

  • Different Pharmacological Profile: The "inactive" isomer might be active at a different target or through a different mechanism, leading to an unexpected biological response.

  • Metabolic Activation: The inactive isomer could be metabolized into an active compound.

Q3: How can I confirm the enantiomeric purity of my sample?

A3: Several analytical techniques can be used to determine the enantiomeric purity or enantiomeric excess (ee) of your sample. The most common and reliable methods are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used technique that employs a chiral stationary phase (CSP) to separate enantiomers.

  • Chiral Gas Chromatography (GC): Similar to HPLC, but used for volatile compounds.

  • Chiral Supercritical Fluid Chromatography (SFC): A technique that uses supercritical fluids as the mobile phase and is known for its speed and efficiency in chiral separations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating or Derivatizing Agents: This method allows for the determination of enantiomeric excess by making the enantiomers diastereotopic, and thus distinguishable by NMR.

Troubleshooting Guides

Issue: Poor Resolution or Co-elution of Enantiomers in Chiral HPLC

Symptoms:

  • Overlapping or partially resolved peaks for the two isomers.

  • Inability to accurately quantify each enantiomer.

Troubleshooting Workflow:

G start Poor Resolution in Chiral HPLC check_csp Is the Chiral Stationary Phase (CSP) appropriate? start->check_csp optimize_mp Optimize Mobile Phase Composition check_csp->optimize_mp No troubleshoot_peak Troubleshoot Peak Shape (Tailing/Fronting/Splitting) check_csp->troubleshoot_peak Yes adjust_temp Adjust Column Temperature optimize_mp->adjust_temp check_flow Check Flow Rate adjust_temp->check_flow check_flow->troubleshoot_peak success Resolution Achieved troubleshoot_peak->success

Caption: Troubleshooting workflow for poor chiral HPLC resolution.

Possible Causes and Solutions:

Cause Solution
Inappropriate Chiral Stationary Phase (CSP) The selection of the CSP is crucial. Polysaccharide-based columns (cellulose or amylose derivatives) are often a good starting point for many compounds. If resolution is poor, screen different types of CSPs.[3]
Suboptimal Mobile Phase The mobile phase composition, including the organic modifier (e.g., isopropanol, ethanol) and any additives (e.g., trifluoroacetic acid, diethylamine), significantly impacts separation. Systematically vary the mobile phase composition to find the optimal conditions.
Incorrect Column Temperature Temperature affects the thermodynamics of the separation. Try adjusting the column temperature both up and down to see if it improves resolution.
Inadequate Flow Rate A lower flow rate often improves resolution but can increase analysis time and lead to band broadening. Optimize the flow rate to balance resolution and efficiency.
Peak Tailing, Fronting, or Splitting These issues can be caused by secondary interactions with the stationary phase, column overload, or problems with the sample solvent.[3] See the specific troubleshooting guide for peak shape issues.
Issue: Racemization of Sample During Preparation or Analysis

Symptoms:

  • Appearance of the "inactive" isomer peak when starting with a pure "active" isomer.

  • Inconsistent enantiomeric excess (ee) values between runs.

Possible Causes and Solutions:

Cause Solution
pH Extremes Exposure to strong acids or bases can catalyze racemization. Ensure the pH of your sample and mobile phase is within a stable range for your compound.
Elevated Temperature High temperatures during sample preparation (e.g., derivatization) or analysis can lead to racemization. Perform reactions at lower temperatures if possible.
Presence of a Catalyst Certain reagents or impurities can act as catalysts for racemization. Ensure the purity of your reagents and solvents.
Light Exposure For some light-sensitive compounds, exposure to UV light can induce racemization. Protect your samples from light.

Quantitative Data on Enantiomer Activity and Toxicity

The following tables summarize quantitative data for several well-known chiral drugs, highlighting the significant differences that can exist between enantiomers.

Table 1: Pharmacological Activity of Citalopram Enantiomers

EnantiomerTarget Affinity (SERT)Potency Ratio (S vs. R)Clinical Effect
(S)-Citalopram (Escitalopram) High~40-fold higher than (R)-citalopramAntidepressant
(R)-Citalopram Low-May counteract the therapeutic effect of the (S)-enantiomer

Table 2: Pharmacological Activity of Omeprazole Enantiomers

EnantiomerMetabolismClinical Effect
(S)-Omeprazole (Esomeprazole) Slower metabolism by CYP2C19More consistent and higher plasma concentrations, leading to improved acid suppression compared to the racemate.
(R)-Omeprazole Faster metabolism by CYP2C19Contributes less to the overall therapeutic effect in the racemic mixture.

Table 3: Biological Effects of Thalidomide Enantiomers

EnantiomerPrimary Effect
(R)-Thalidomide Sedative and anti-nausea
(S)-Thalidomide Teratogenic (causes birth defects)
Note: The enantiomers of thalidomide can interconvert in the body, meaning administration of the pure (R)-enantiomer can still lead to the formation of the harmful (S)-enantiomer.

Detailed Experimental Protocols

Protocol 1: Chiral Separation of a Racemic Amine using HPLC

This protocol provides a general procedure for the chiral separation of a racemic amine using a polysaccharide-based chiral stationary phase.

1. Materials:

  • Racemic amine sample

  • Chiral HPLC column (e.g., Chiralpak® IA, IB, or IC)

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)

  • Additive (e.g., diethylamine for basic compounds)

2. Instrumentation:

  • HPLC system with a UV detector

3. Method:

  • Column Equilibration: Equilibrate the chiral column with the mobile phase (e.g., 90:10 hexane:isopropanol with 0.1% diethylamine) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
  • Sample Preparation: Dissolve the racemic amine sample in the mobile phase to a concentration of approximately 1 mg/mL.
  • Injection: Inject 10 µL of the sample onto the column.
  • Detection: Monitor the elution of the enantiomers using a UV detector at a wavelength where the compound has maximum absorbance.
  • Data Analysis: Integrate the peak areas of the two enantiomers to determine the enantiomeric ratio.

Protocol 2: Determination of Enantiomeric Excess (ee) by NMR Spectroscopy

This protocol describes the use of a chiral solvating agent to determine the enantiomeric excess of a chiral alcohol.

1. Materials:

  • Chiral alcohol sample

  • Chiral solvating agent (CSA), e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol

  • Deuterated solvent (e.g., CDCl₃)

  • NMR tubes

2. Instrumentation:

  • High-resolution NMR spectrometer

3. Method:

  • Sample Preparation: Accurately weigh a known amount of the chiral alcohol and dissolve it in a precise volume of CDCl₃ in a vial.
  • Addition of CSA: Add a molar excess (typically 2-5 equivalents) of the chiral solvating agent to the solution.
  • Transfer to NMR Tube: Transfer the solution to an NMR tube.
  • NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum of the sample.
  • Data Analysis:
  • Identify a proton signal in the chiral alcohol that is well-resolved into two distinct signals (one for each diastereomeric complex with the CSA).
  • Integrate the areas of these two signals.
  • Calculate the enantiomeric excess using the formula: ee (%) = [|Integration₁ - Integration₂| / (Integration₁ + Integration₂)] x 100

Visualizations

G cluster_drug Chiral Drug cluster_target Biological Target Eutomer Active Isomer (Eutomer) Target Receptor/Enzyme Eutomer->Target High Affinity Binding Distomer Inactive Isomer (Distomer) Distomer->Target Low/No Affinity Binding OffTarget Off-Target Distomer->OffTarget Potential Off-Target Effects Effect Effect Target->Effect Desired Pharmacological Effect SideEffects SideEffects OffTarget->SideEffects Adverse/Toxic Effects

Caption: Interaction of active and inactive isomers with biological targets.

G start Start with Enantiomerically Pure Sample prep Sample Preparation start->prep analysis Analytical Measurement prep->analysis racemization Racemization Occurs prep->racemization pH extremes, high temp, light result Observed Enantiomeric Purity analysis->result analysis->racemization High temp racemization->result Leads to lower ee

Caption: Workflow illustrating potential points of racemization.

References

Validation & Comparative

A Comparative Guide to (S,S,S)-AHPC-Boc and (S,R,S)-AHPC-Boc Activity in VHL-Mediated Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activity of two diastereomers, (S,S,S)-AHPC-Boc and (S,R,S)-AHPC-Boc, which are synthetic ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Understanding the distinct roles of these stereoisomers is critical for their application in Proteolysis Targeting Chimera (PROTAC) technology, a revolutionary approach in targeted protein degradation.

Introduction to AHPC-Boc Isomers and PROTAC Technology

PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A key component of many PROTACs is a ligand that binds to an E3 ligase. (S,R,S)-AHPC-Boc, also known as VH032-Boc, is a well-established VHL ligand. Its diastereomer, this compound, serves as an essential experimental control.

Quantitative Comparison of VHL Binding Affinity

The biological activity of AHPC-Boc isomers is primarily determined by their ability to bind to the VHL protein. The stereochemistry of the hydroxyproline ring is a critical determinant of this interaction.

CompoundStereochemistryRole in PROTACsVHL Binding Affinity (Kd)
(S,R,S)-AHPC-Boc (VH032-Boc)Active DiastereomerVHL Ligand~185 nM [for the closely related VH032]
This compoundInactive DiastereomerNegative ControlNo detectable binding

Note: The Kd value for (S,R,S)-AHPC-Boc is based on the well-characterized derivative VH032. The (S,S,S) isomer has been shown to be inactive, with studies on similar cis-epimers confirming abrogation of VHL binding[1].

Experimental Protocols

A common method to determine the binding affinity of ligands to VHL is the Fluorescence Polarization (FP) Assay .

Principle of Fluorescence Polarization Assay

This assay measures the change in the polarization of fluorescently labeled VHL ligand (tracer) upon binding to the VHL protein. In a competitive binding experiment, an unlabeled ligand will displace the tracer from the VHL protein, leading to a decrease in fluorescence polarization.

Experimental Workflow for VHL Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis P1 Prepare Assay Buffer A1 Add VHL Protein, Tracer, and Assay Buffer to Microplate Wells P1->A1 P2 Prepare VHL Protein Solution P2->A1 P3 Prepare Fluorescent Tracer Solution P3->A1 P4 Prepare Serial Dilutions of Test Compounds (this compound and (S,R,S)-AHPC-Boc) A2 Add Test Compounds to Respective Wells P4->A2 A1->A2 A3 Incubate at Room Temperature A2->A3 D1 Measure Fluorescence Polarization A3->D1 D2 Plot Data and Calculate IC50/Kd D1->D2

Caption: Workflow for a competitive fluorescence polarization binding assay.

Detailed Methodology for Fluorescence Polarization Assay
  • Reagents and Materials:

    • Purified VHL-ElonginB-ElonginC (VBC) complex.

    • Fluorescently labeled VHL ligand (e.g., a derivative of VH032).

    • This compound and (S,R,S)-AHPC-Boc.

    • Assay buffer (e.g., PBS with 0.01% Tween-20).

    • 384-well, low-volume, black microplates.

    • A microplate reader capable of measuring fluorescence polarization.

  • Assay Procedure:

    • A fixed concentration of the VBC complex and the fluorescent tracer are added to the microplate wells.

    • Serial dilutions of the test compounds (this compound and (S,R,S)-AHPC-Boc) are then added to the wells.

    • The plate is incubated to allow the binding reaction to reach equilibrium.

    • Fluorescence polarization is measured using the plate reader.

  • Data Analysis:

    • The data is plotted as fluorescence polarization versus the logarithm of the competitor concentration.

    • The IC50 value (the concentration of the competitor that displaces 50% of the tracer) is determined by fitting the data to a sigmoidal dose-response curve.

    • The dissociation constant (Kd) can then be calculated from the IC50 value.

Signaling Pathway in PROTAC-Mediated Degradation

The differential activity of the AHPC-Boc isomers has a profound impact on their ability to facilitate the degradation of a target protein via the PROTAC mechanism.

G cluster_active Active Pathway with (S,R,S)-AHPC-Boc cluster_inactive Inactive Pathway with this compound A_PROTAC PROTAC with (S,R,S)-AHPC-Boc A_VHL VHL E3 Ligase A_PROTAC->A_VHL Binds A_Target Target Protein A_PROTAC->A_Target Binds A_Ternary Ternary Complex (VHL-PROTAC-Target) A_VHL->A_Ternary A_Target->A_Ternary A_Ub Ubiquitination A_Ternary->A_Ub A_Degradation Proteasomal Degradation A_Ub->A_Degradation I_PROTAC PROTAC with This compound I_VHL VHL E3 Ligase I_PROTAC->I_VHL Does not bind I_Target Target Protein I_PROTAC->I_Target Binds I_NoBinding No VHL Binding I_NoDegradation No Degradation I_Target->I_NoDegradation

References

A Comparative Guide to VHL E3 Ligase Ligands for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate von Hippel-Lindau (VHL) E3 ligase ligand is a critical step in the development of potent and selective Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of prominent VHL ligands, supported by experimental data, to facilitate informed decision-making in the rapidly evolving field of targeted protein degradation.

The VHL protein is a key component of the Cullin-RING E3 ubiquitin ligase complex, which plays a central role in the cellular degradation of hypoxia-inducible factors (HIFs).[1] Small molecule ligands that bind to VHL can be incorporated into PROTACs to hijack this E3 ligase and induce the degradation of specific proteins of interest.[2][3] The affinity of the VHL ligand, its influence on ternary complex formation, and its physicochemical properties are all crucial parameters that dictate the efficacy of the resulting PROTAC.

Quantitative Comparison of VHL Ligands

The following table summarizes key performance metrics for several widely used VHL ligands. Binding affinities (Kd or IC50) are presented to compare their direct interaction with the VHL protein. Degradation potency (DC50) and maximal degradation (Dmax) for PROTACs utilizing these ligands are also included where available, though it is important to note that these values are highly dependent on the target protein and the linker used in the PROTAC design.

VHL LigandBinding Affinity (Kd/IC50)Assay MethodPROTAC Target ExamplePROTAC DC50PROTAC DmaxReference
VH032 185 nM (Kd)Isothermal Titration Calorimetry (ITC)BRD4<100 nM>90%[4][5]
VH298 52 nM (Kd)Isothermal Titration Calorimetry (ITC)BRD4Not specifiedNot specified
VH101 16 nM (Kd)Not specifiedNot specifiedNot specifiedNot specified
VL285 340 nM (IC50)HaloPROTAC-mediated degradationHaloTag7340 nMNot specified
VHL-g (weak binder) 2.8 µM (Ki)Not specifiedAndrogen Receptor (AR)0.5 nM (in LNCaP cells)>95%
Compound 134a diastereomer 29 nM (Kd)Surface Plasmon Resonance (SPR)Not specified3.3 nM (in PC3 cells)97%

Signaling Pathways and Experimental Workflows

To understand the context in which these ligands operate, it is essential to visualize the underlying biological processes and experimental procedures.

VHL_Ubiquitination_Pathway cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC Proteasome 26S Proteasome POI->Proteasome Degradation VHL VHL E3 Ligase PROTAC->VHL VHL->POI Ubiquitination Ub Ubiquitin (Ub) Degraded_POI Degraded POI Fragments Proteasome->Degraded_POI

PROTAC-mediated protein degradation pathway.

The diagram above illustrates the mechanism of action for a VHL-based PROTAC. The bifunctional molecule simultaneously binds to the protein of interest (POI) and the VHL E3 ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin molecules to the POI, marking it for degradation by the proteasome.

To quantify the binding affinity of these ligands to VHL, researchers employ various biophysical assays. The workflow for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is outlined below.

TR_FRET_Workflow cluster_prep Assay Preparation cluster_reaction Binding Reaction cluster_detection Detection & Analysis Serial Dilution Prepare serial dilutions of test compounds Plate Addition Add compounds or DMSO to 384-well plate Serial Dilution->Plate Addition Add to Plate Add reagent mix to all wells Plate Addition->Add to Plate Reagent Mix Prepare mix of tagged VHL, Tb-labeled antibody, and fluorescent ligand Reagent Mix->Add to Plate Incubation Incubate at RT (90-120 min) protected from light Add to Plate->Incubation Measure Fluorescence Measure time-resolved fluorescence at donor and acceptor wavelengths Incubation->Measure Fluorescence Calculate Ratio Calculate TR-FRET ratio (acceptor/donor emission) Measure Fluorescence->Calculate Ratio Data Analysis Determine IC50 values from dose-response curve Calculate Ratio->Data Analysis

Experimental workflow for a TR-FRET VHL binding assay.

The logical relationship for successful protein degradation by a PROTAC involves a series of critical steps, from cellular uptake to the final proteolytic event.

PROTAC_Logic_Diagram A PROTAC Cell Permeability B Binding to Target Protein (POI) A->B C Binding to VHL E3 Ligase A->C D Ternary Complex Formation (POI-PROTAC-VHL) B->D C->D E Ubiquitination of POI D->E F Proteasomal Recognition and Degradation E->F G Successful Protein Degradation F->G

Logical steps for PROTAC-induced protein degradation.

Detailed Experimental Protocols

Reproducible and robust experimental data are the cornerstone of drug discovery. Provided below are detailed methodologies for key assays used to characterize VHL ligands and their corresponding PROTACs.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) VHL Binding Assay

This assay is used to measure the binding affinity of compounds to the VHL protein complex in a high-throughput format.

  • Materials:

    • Tagged VHL Protein Complex (e.g., His-tagged VBC)

    • Terbium-labeled anti-tag antibody (e.g., anti-His-Tb)

    • Fluorescent VHL ligand (e.g., a BODIPY-labeled VHL inhibitor)

    • Assay Buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 0.01% Triton X-100)

    • Test compounds dissolved in DMSO

    • White, low-volume 384-well plates

    • TR-FRET-compatible plate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds in assay buffer.

    • In a 384-well plate, add the test compounds or DMSO to the appropriate wells.

    • Add a pre-mixed solution of the tagged VHL protein complex, Tb-labeled anti-tag antibody, and fluorescent VHL ligand in assay buffer to all wells. Final concentrations should be optimized, but a starting point could be 2 nM VHL complex, 2 nM anti-tag antibody, and 4 nM fluorescent ligand.

    • Incubate the plate at room temperature for 90-120 minutes, protected from light.

    • Measure the time-resolved fluorescence at the donor emission wavelength (e.g., ~620 nm for Terbium) and the acceptor emission wavelength (e.g., ~665 nm for a red acceptor).

  • Data Analysis:

    • The TR-FRET ratio (acceptor emission / donor emission) is calculated for each well.

    • The degree of inhibition is determined by comparing the signal in the presence of the test compound to controls.

    • IC50 values are calculated by fitting the data to a dose-response curve.

Surface Plasmon Resonance (SPR) Assay for Binding Kinetics

SPR is a label-free technique used to determine the kinetics (on-rate, off-rate) and affinity (Kd) of a ligand binding to its target.

  • Materials:

    • SPR instrument (e.g., Biacore)

    • Sensor chip (e.g., CM5)

    • Purified VHL-ElonginB-ElonginC (VBC) complex

    • Amine coupling kit (EDC, NHS, ethanolamine)

    • Running buffer (e.g., HBS-EP+)

    • Test ligands dissolved in running buffer

  • Procedure:

    • Immobilize the VCB complex onto the sensor chip surface via amine coupling.

    • Inject a series of concentrations of the test ligand over the chip surface.

    • Monitor the change in the SPR signal (response units, RU) over time to measure association.

    • Flow running buffer over the chip to measure dissociation.

    • Regenerate the chip surface between different ligand injections if necessary.

  • Data Analysis:

    • The resulting sensorgrams are fitted to a binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Cellular Degradation Assay (Western Blot)

This assay is used to measure the ability of a PROTAC to induce the degradation of a target protein within a cellular context.

  • Materials:

    • Cell line expressing the protein of interest

    • Cell culture reagents

    • PROTAC compound and vehicle control (e.g., DMSO)

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF or nitrocellulose membranes and transfer apparatus

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate and imaging system

  • Procedure:

    • Seed cells in culture plates and allow them to adhere.

    • Treat cells with a dose range of the PROTAC or vehicle control for a specified time (e.g., 4-24 hours).

    • Wash cells with ice-cold PBS and lyse them.

    • Determine the protein concentration of each lysate using a BCA assay.

    • Denature protein samples in Laemmli buffer and separate them by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control signal.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Generate a dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

References

A Researcher's Guide to Orthogonal Validation of PROTAC-Induced Degradation

Author: BenchChem Technical Support Team. Date: November 2025

The advent of Proteolysis-Targeting Chimeras (PROTACs) has ushered in a new era of therapeutic possibilities by enabling the targeted degradation of disease-causing proteins.[1][2][3] Unlike traditional inhibitors that merely block a protein's function, PROTACs facilitate the complete removal of the target protein from the cell.[4] This unique mechanism of action necessitates a robust and multi-faceted validation strategy to confirm on-target degradation, assess potency and selectivity, and elucidate the precise mechanism of action.[5] This guide provides a comparative overview of key orthogonal validation methods, supported by experimental protocols and data presentation, to ensure the rigorous evaluation of PROTAC candidates.

A cornerstone of confident PROTAC validation is the application of multiple, independent experimental techniques, a practice known as orthogonal validation. This approach is critical to minimize the risk of method-specific artifacts and to build a comprehensive and compelling case for a PROTAC's desired activity.

Comparative Analysis of Orthogonal Validation Methods

A variety of techniques can be employed to validate PROTAC-induced protein degradation. Each method offers distinct advantages and limitations in terms of the information it provides, its throughput, and its technical requirements. The selection of which assays to perform will depend on the specific research question and the stage of PROTAC development.

Validation Method Principle Quantitative Readout Advantages Limitations
Western Blotting Immunodetection of target protein levels in cell lysates following PROTAC treatment.Relative protein abundance, DC50 (half-maximal degradation concentration), Dmax (maximum degradation).Widely accessible, relatively low cost, provides information on protein size.Semi-quantitative, dependent on antibody quality, lower throughput.
Mass Spectrometry (Proteomics) Global or targeted quantification of protein levels in cell lysates, providing an unbiased view of the proteome.Fold-change in protein abundance, comprehensive off-target analysis.Unbiased, highly sensitive, and provides a global view of protein changes, enabling the identification of off-target effects.Higher cost, requires specialized equipment and expertise, data analysis can be complex.
CRISPR/Cas9 E3 Ligase Knockout Genetic ablation of the E3 ligase recruited by the PROTAC to verify its role in target degradation.Abolition or reduction of PROTAC-induced degradation in knockout cells compared to wild-type cells.Provides unequivocal evidence for the dependency of degradation on a specific E3 ligase.Time-consuming to generate knockout cell lines, potential for off-target effects of CRISPR editing.
Flow Cytometry Quantification of protein levels in individual cells using fluorescently labeled antibodies.Mean fluorescence intensity, percentage of protein-negative cells.High-throughput, provides single-cell resolution, can distinguish between cell surface and intracellular proteins.Requires high-quality antibodies suitable for flow cytometry, may not be suitable for all protein targets.
Immunofluorescence Microscopy Visualization of protein levels and subcellular localization within cells using fluorescently labeled antibodies.Qualitative and quantitative assessment of fluorescence intensity and localization.Provides spatial information about protein degradation.Lower throughput, quantification can be challenging.
In-Cell Western A plate-based immunofluorescence method for quantifying protein levels in fixed and permeabilized cells.Relative protein levels, DC50, Dmax.Higher throughput than traditional Western blotting, amenable to automation.Requires high-quality antibodies that work in fixed cells, provides population-level data.
Quantitative Data Presentation: A Comparative Example

To illustrate how data from these methods can be compared, the following table presents hypothetical data for a PROTAC targeting Protein X.

PROTAC Compound Target Protein Cell Line Western Blot DC50 (nM) Mass Spec DC50 (nM) Dmax (%)
PROTAC-X1Protein XCancerCell-A151295
PROTAC-X1-inactiveProtein XCancerCell-A>1000>1000<10
PROTAC-X1Protein XCancerCell-A (VHL KO)>1000Not Determined<5

This table demonstrates how different techniques can be used to quantify the potency (DC50) and efficacy (Dmax) of a PROTAC. The inactive control and the E3 ligase knockout cell line are crucial for demonstrating the specificity and mechanism of action of the PROTAC.

Visualizing the PROTAC Workflow and Validation Logic

To better understand the process of PROTAC-induced degradation and the interplay of orthogonal validation methods, the following diagrams have been generated.

PROTAC_Mechanism_and_Validation cluster_cell Cellular Environment cluster_validation Validation Points PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Recognition Proteasome->Degradation Degradation V_Ternary Ternary Complex Formation (e.g., Co-IP, FRET) V_Ternary->Ternary V_Ub Ubiquitination Assay V_Ub->Ub_POI V_Degradation Degradation Quantification (Western, MS, etc.) V_Degradation->Degradation Orthogonal_Validation_Workflow Start Start: Potent PROTAC Candidate Identified Primary_Assay Primary Degradation Assay (e.g., Western Blot) Start->Primary_Assay Quantify Determine DC50 and Dmax Primary_Assay->Quantify Orthogonal_Methods Orthogonal Validation Quantify->Orthogonal_Methods Proteomics Global Proteomics (Mass Spec) - Confirm on-target degradation - Assess off-target effects Orthogonal_Methods->Proteomics Confirm & Selectivity Mechanism Mechanism of Action Assays Orthogonal_Methods->Mechanism Confirm & Mechanism Conclusion Validated PROTAC Proteomics->Conclusion CRISPR CRISPR E3 Ligase Knockout - Confirm E3 dependency Mechanism->CRISPR Controls Negative Controls - Inactive epimer - Warhead/E3 ligand only Mechanism->Controls CRISPR->Conclusion Controls->Conclusion

References

statistical analysis of PROTAC activity versus negative control

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules offer the ability to selectively eliminate disease-causing proteins by hijacking the cell's own ubiquitin-proteasome system. A critical aspect of validating the specific activity of a PROTAC is the use of appropriate negative controls. This guide provides a comprehensive comparison of PROTAC activity versus negative controls, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Distinguishing True Degradation from Off-Target Effects

A key challenge in PROTAC development is to ensure that the observed degradation of a target protein is a direct result of the PROTAC's mechanism of action and not due to non-specific effects.[1] Negative controls are structurally similar molecules that are intentionally designed to be deficient in a key aspect of the PROTAC's function, thereby helping to distinguish between targeted degradation and other cellular responses.[1]

There are two primary strategies for designing inactive controls for PROTACs:

  • E3 Ligase Binding-Deficient Control: This type of control is modified to prevent its interaction with the E3 ligase. This is often achieved by inverting the stereochemistry of a critical chiral center on the E3 ligase ligand. For instance, for PROTACs that recruit the von Hippel-Lindau (VHL) E3 ligase, the active (R)-stereoisomer at a specific position on the hydroxyproline moiety can be compared against the inactive (S)-stereoisomer.[1]

  • Target Protein Binding-Deficient Control: This control is altered in its "warhead" portion, the part of the molecule that binds to the protein of interest (POI), to abolish its binding affinity.[1]

By comparing the cellular effects of the active PROTAC with these negative controls, researchers can confidently attribute the degradation of the target protein to the formation of the crucial POI:PROTAC:E3 ligase ternary complex.[1]

Quantitative Analysis of PROTAC Activity

The efficacy of a PROTAC is typically quantified by two key parameters: the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates a more potent PROTAC.

  • Dmax: The maximum percentage of the target protein that is degraded by the PROTAC. A higher Dmax value indicates a more efficacious PROTAC.

The following table provides a representative comparison of the activity of a hypothetical PROTAC targeting Protein X (PROTAC-X) with its corresponding negative controls.

CompoundTargetE3 Ligase RecruitedDC50 (nM)Dmax (%)Rationale for Control
PROTAC-X Protein XVHL50>90Active Degrader
Negative Control 1 Protein XVHL (inactive stereoisomer)>10,000<10E3 Ligase Binding-Deficient
Negative Control 2 Protein X (non-binding warhead)VHL>10,000<10Target Protein Binding-Deficient

Visualizing the PROTAC Mechanism and Experimental Workflow

To further elucidate the process of PROTAC-mediated protein degradation and the experimental steps involved in its validation, the following diagrams are provided.

PROTAC_Signaling_Pathway cluster_Cell Cellular Environment PROTAC PROTAC Ternary_Complex POI:PROTAC:E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3 E3 Ubiquitin Ligase E3->Ternary_Complex Binds Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Catalyzes Poly-ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognized by Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degrades

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow start Start cell_culture Cell Culture & Treatment with PROTAC/ Negative Controls start->cell_culture cell_lysis Cell Lysis cell_culture->cell_lysis protein_quant Protein Quantification (e.g., BCA Assay) cell_lysis->protein_quant western_blot Western Blot Analysis protein_quant->western_blot data_analysis Data Analysis (DC50 & Dmax Calculation) western_blot->data_analysis end End data_analysis->end

Caption: Experimental workflow for evaluating PROTAC activity.

Logical_Relationship PROTAC Active PROTAC Ternary_Complex Ternary Complex Formation PROTAC->Ternary_Complex Induces Neg_Ctrl_E3 Negative Control (E3 Binding Deficient) Neg_Ctrl_E3->Ternary_Complex Fails to Induce Neg_Ctrl_POI Negative Control (POI Binding Deficient) Neg_Ctrl_POI->Ternary_Complex Fails to Induce Degradation Target Protein Degradation Ternary_Complex->Degradation Leads to

Caption: Logical relationship of PROTAC and negative controls.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for key experiments in assessing PROTAC activity.

Protocol 1: Western Blot for Target Protein Degradation

Objective: To qualitatively and semi-quantitatively measure the reduction in the level of the target protein following treatment with a PROTAC and its negative controls.

Materials:

  • Relevant cell line expressing the target protein

  • PROTAC and negative control compounds

  • DMSO (vehicle control)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC and negative controls for a predetermined time course (e.g., 4, 8, 16, 24 hours). Include a vehicle-only (DMSO) control.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer on ice. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading for the Western blot.

  • SDS-PAGE and Western Blotting: Denature the protein samples and load equal amounts onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody against the target protein, followed by incubation with the HRP-conjugated secondary antibody.

  • Loading Control: Strip the membrane and re-probe with an antibody against a loading control protein to normalize for protein loading.

  • Detection and Analysis: Add the chemiluminescence substrate and capture the signal using an imaging system. Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control for each treatment condition.

Protocol 2: Cell Viability Assay

Objective: To assess the effect of the PROTAC and negative controls on cell viability and to distinguish targeted degradation from general cytotoxicity.

Materials:

  • Relevant cell line

  • PROTAC and negative control compounds

  • DMSO (vehicle control)

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTAC and negative controls. Include a vehicle-only control.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the percentage of cell viability against the compound concentration to determine the IC50 (half-maximal inhibitory concentration) values.

By adhering to these rigorous experimental protocols and utilizing appropriate negative controls, researchers can generate high-quality, reliable data to validate the specific activity of their PROTAC molecules and advance the development of this promising therapeutic class.

References

Confirming On-Target Effects: A Comparative Guide to Using Inactive Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of drug discovery and chemical biology, unequivocally demonstrating that the biological effect of a compound is a direct result of its interaction with the intended target is paramount. The use of enantiomers—chiral molecules that are non-superimposable mirror images of each other—provides a powerful tool for this purpose. Often, one enantiomer (the eutomer) exhibits significantly higher biological activity than its counterpart (the distomer).[1][2] By comparing the effects of the active enantiomer with its inactive or significantly less active counterpart, researchers can build a strong case for on-target activity. This guide provides a comparative overview of this approach, supported by experimental data and detailed protocols.

Data Presentation: Enantioselectivity in Action

The following table summarizes quantitative data from studies on well-characterized chiral drugs, illustrating the differential activity between their enantiomers. This highlights the principle of enantioselectivity, where a biological target preferentially interacts with one enantiomer over the other.

DrugTargetActive Enantiomer (Eutomer)Inactive/Less Active Enantiomer (Distomer)Assay TypeQuantitative Data (Eutomer vs. Distomer)
Ketamine NMDA Receptor(S)-ketamine (Esketamine)(R)-ketamine (Arketamine)Radioligand Binding Assay(S)-ketamine has a 3- to 4-fold greater binding affinity (Ki = 0.30 µM) for the NMDA receptor than (R)-ketamine (Ki = 1.4 µM).[3]
Ibuprofen Cyclooxygenase (COX)(S)-(+)-ibuprofen(R)-(-)-ibuprofenIn vitro COX Inhibition Assay(S)-(+)-ibuprofen is a potent inhibitor of COX enzymes, while (R)-(-)-ibuprofen is considered inactive as a COX inhibitor.[4][5]
Propranolol β-adrenergic receptorl-propranolol ((-)-propranolol)d-propranolol ((+)-propranolol)Radioligand Binding AssayBinding to the β-adrenergic receptor is stereospecific for the l-stereoisomer.
Omeprazole Proton Pump (H+/K+ ATPase)(S)-omeprazole (Esomeprazole)(R)-omeprazolePharmacokinetic Studies(S)-omeprazole has a higher bioavailability and lower metabolic clearance than (R)-omeprazole, leading to greater systemic exposure.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below.

Radioligand Binding Assay

This protocol is a generalized procedure for a filtration-based radioligand binding assay to determine the binding affinity of enantiomers to their target receptor.

Materials:

  • Cell membranes expressing the target receptor

  • Radioligand specific for the target receptor

  • Active and inactive enantiomers of the test compound

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Wash buffer (ice-cold)

  • 96-well filter plates (e.g., GF/C)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Membrane Preparation: Thaw the cell membrane preparation on ice and resuspend in assay buffer to a final protein concentration of 10-50 µg per well.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Assay buffer

    • Increasing concentrations of the unlabeled active or inactive enantiomer.

    • A fixed concentration of the radioligand (typically at or below its Kd value).

    • Membrane preparation.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Determine the concentration of the unlabeled enantiomer that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Cell Viability Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the cytotoxic effects of enantiomers on cultured cells.

Materials:

  • Cultured cells

  • Complete cell culture medium

  • Active and inactive enantiomers of the test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the active and inactive enantiomers for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell viability.

Cell-Based Functional Assay (cAMP Assay)

This protocol outlines a method to measure the effect of enantiomers on G-protein coupled receptor (GPCR) activation by quantifying changes in intracellular cyclic AMP (cAMP) levels.

Materials:

  • Cells expressing the target GPCR

  • Active and inactive enantiomers of the test compound

  • GPCR agonist (if studying antagonists)

  • cAMP assay kit (e.g., HTRF, luminescence, or ELISA-based)

  • 96-well or 384-well assay plates

  • Plate reader compatible with the chosen assay kit

Procedure:

  • Cell Preparation: Harvest and resuspend the cells in the appropriate assay buffer.

  • Assay Setup: In the assay plate, add the following to each well:

    • Cells

    • Active or inactive enantiomer at various concentrations.

    • For antagonist testing, add a fixed concentration of a known agonist.

  • Incubation: Incubate the plate at room temperature or 37°C for a specified time to allow for receptor stimulation and cAMP production.

  • Lysis and Detection: Lyse the cells and perform the cAMP detection steps according to the manufacturer's instructions for the chosen assay kit.

  • Signal Measurement: Measure the signal (e.g., fluorescence, luminescence) using a plate reader.

  • Data Analysis: Generate dose-response curves and determine the EC50 (for agonists) or IC50 (for antagonists) values for each enantiomer.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams visualize a key signaling pathway and a typical experimental workflow.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Agonist (e.g., Epinephrine) BetaAR β-Adrenergic Receptor Agonist->BetaAR Binds to G_Protein Gαs BetaAR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., increased heart rate, glycogenolysis) PKA->Cellular_Response Phosphorylates Targets G cluster_workflow Experimental Workflow start Start: Hypothesize On-Target Effect synthesis Synthesize/Obtain Active (Eutomer) and Inactive (Distomer) Enantiomers start->synthesis binding_assay Target Binding Assay (e.g., Radioligand Binding) synthesis->binding_assay functional_assay Cell-Based Functional Assay (e.g., cAMP, Ca2+ flux) synthesis->functional_assay phenotypic_assay Phenotypic Assay (e.g., Cell Viability, Proliferation) synthesis->phenotypic_assay data_analysis Data Analysis: Compare Potency (EC50/IC50) of Eutomer and Distomer binding_assay->data_analysis functional_assay->data_analysis phenotypic_assay->data_analysis conclusion Conclusion: Potency difference correlates with binding affinity? Yes -> On-Target Effect Confirmed No -> Off-Target Effects Likely data_analysis->conclusion

References

A Researcher's Guide to Publication Standards for PROTAC Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Validating Proteolysis-Targeting Chimeras (PROTACs)

In the rapidly evolving field of targeted protein degradation, establishing robust and reproducible data is paramount for the successful publication and clinical translation of novel PROTACs. This guide provides a comprehensive overview of the current publication standards for PROTAC validation experiments. It objectively compares the necessary assays, outlines best practices for data presentation, and provides detailed experimental protocols to support your research.

Core Principles of PROTAC Validation

A successful PROTAC validation package for publication should unequivocally demonstrate the compound's mechanism of action: that it induces the ubiquitination and subsequent proteasomal degradation of the target protein through the formation of a ternary complex with an E3 ligase. Key validation steps should address the PROTAC's potency, selectivity, and mechanism of action.

Key Validation Experiments and Data Presentation

To meet publication standards, a comprehensive suite of experiments is required. The following tables summarize the critical assays, their purpose, and the key parameters to report.

Table 1: In Vitro and Biochemical Assays
Experiment Purpose Key Parameters to Report Alternative/Complementary Assays
Ternary Complex Formation Assays To demonstrate the PROTAC-mediated interaction between the target protein and the E3 ligase.[1][2][3][4][5]Binding affinity (KD), cooperativity (α), stoichiometry (n).Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), MicroScale Thermophoresis (MST), FRET/BRET assays.
In Vitro Ubiquitination Assays To confirm that the PROTAC induces target protein ubiquitination by the recruited E3 ligase.Ubiquitinated target protein levels (Western Blot), specific ubiquitin chain linkage analysis (Mass Spectrometry).In-cell ubiquitination assays (see Table 2).
Target Binding Assays To measure the binding affinity of the PROTAC to the target protein and the E3 ligase independently.Binding affinity (KD, Ki, or IC50).Radioligand binding assays, fluorescence polarization.
Table 2: Cellular Assays
Experiment Purpose Key Parameters to Report Alternative/Complementary Assays
Target Degradation Assays (e.g., Western Blot, In-Cell Western) To quantify the extent and rate of target protein degradation in a cellular context.DC50 (concentration for 50% degradation), Dmax (maximum degradation), degradation kinetics (time-course).Mass Spectrometry-based proteomics, flow cytometry, ELISA.
Selectivity Profiling (Proteomics) To assess the selectivity of the PROTAC by identifying off-target proteins that are also degraded.Volcano plot showing significantly downregulated proteins, comparison to inactive controls.Targeted Western Blot analysis of known off-targets.
Mechanism of Action Control Experiments To confirm that degradation is dependent on the proteasome, E3 ligase, and ternary complex formation.Reversal of degradation upon treatment with proteasome inhibitors (e.g., MG132), neddylation inhibitors (e.g., MLN4924), or excess E3 ligase ligand.Use of an inactive epimer of the PROTAC as a negative control.
Cellular Permeability and Engagement Assays To determine if the PROTAC can enter cells and engage its targets.Cellular thermal shift assay (CETSA), NanoBRET target engagement assays.Parallel Artificial Membrane Permeability Assay (PAMPA).
mRNA Expression Analysis (e.g., qPCR) To rule out that the decrease in protein levels is due to transcriptional repression.Relative mRNA levels of the target gene.
Table 3: In Vivo Assays
Experiment Purpose Key Parameters to Report Alternative/Complementary Assays
Pharmacokinetics (PK) To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the PROTAC.Half-life, Cmax, AUC, bioavailability.
Pharmacodynamics (PD) To measure target protein degradation in relevant tissues over time after PROTAC administration.Extent and duration of target degradation in tumor or other relevant tissues.Immunohistochemistry (IHC), Western Blot, Mass Spectrometry of tissue lysates.
In Vivo Efficacy Studies To evaluate the therapeutic effect of the PROTAC in a disease model.Tumor growth inhibition, survival benefit, or other relevant efficacy endpoints.

Mandatory Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Proteasome->E3_Ligase Recycled Degraded_Fragments Degraded Peptides Proteasome->Degraded_Fragments Degradation PROTAC_Validation_Workflow cluster_in_vitro In Vitro / Biochemical cluster_cellular Cellular Assays cluster_in_vivo In Vivo Studies Binding_Assays Binary Binding Assays (PROTAC to POI & E3) Ternary_Complex_Formation Ternary Complex Formation Assays Binding_Assays->Ternary_Complex_Formation In_Vitro_Ubiquitination In Vitro Ubiquitination Ternary_Complex_Formation->In_Vitro_Ubiquitination Degradation_Assay Target Degradation (DC50, Dmax) In_Vitro_Ubiquitination->Degradation_Assay MoA_Controls Mechanism of Action Controls Degradation_Assay->MoA_Controls Selectivity Proteomics Selectivity Degradation_Assay->Selectivity PK_PD Pharmacokinetics & Pharmacodynamics Selectivity->PK_PD Permeability Cellular Permeability & Engagement Permeability->Degradation_Assay Efficacy In Vivo Efficacy PK_PD->Efficacy PROTAC_Troubleshooting Start PROTAC Inactive in Cells Permeability Assess Cellular Permeability (e.g., CETSA, NanoBRET) Start->Permeability Binding Confirm Binary Binding (PROTAC to POI & E3 Ligase) Permeability->Binding Permeable Redesign Redesign PROTAC (Linker, Binders) Permeability->Redesign Not Permeable Ternary_Complex Assess Ternary Complex Formation (e.g., SPR, ITC) Binding->Ternary_Complex Binds Both Binding->Redesign No/Weak Binding Ternary_Complex->Redesign Productive Ternary Complex but still inactive E3_Expression Check E3 Ligase Expression in Cell Line Ternary_Complex->E3_Expression No/Weak Ternary Complex E3_Expression->Redesign Low/No Expression

References

Safety Operating Guide

Proper Disposal of (S,S,S)-AHPC-Boc: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents like (S,S,S)-AHPC-Boc is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedural information for the proper disposal of this compound, a commonly used reagent in PROTAC (Proteolysis-Targeting Chimeras) technology. Adherence to these protocols is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to be aware of the immediate handling requirements for this compound.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Use compatible, chemical-resistant gloves. Always inspect gloves before use and dispose of them properly after handling the compound.

  • Body Protection: A laboratory coat should be worn at all times.

Engineering Controls:

  • All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of any dust or aerosols.

In Case of Exposure:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes.

  • Skin Contact: Wash the affected area thoroughly with soap and water.

  • Ingestion: Rinse the mouth with water. Do not induce vomiting.

  • Inhalation: Move the individual to an area with fresh air.

In any case of exposure, seek medical attention if symptoms develop or persist.

Spill and Leak Procedures

In the event of a spill of this compound, the following steps should be taken to mitigate any potential hazards:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated to disperse any airborne particles.

  • Contain: Prevent the further spread of the spilled material.

  • Collect: Carefully sweep the solid material, avoiding the generation of dust. Use non-sparking tools.

  • Package: Place the collected material into a suitable, clearly labeled, and sealed container for disposal.

  • Clean: Thoroughly clean the spill area.

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed chemical waste disposal service. This ensures that the compound is managed in an environmentally responsible and compliant manner.

Waste Segregation and Containerization:

  • Solid Waste:

    • Collect all solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves), in a dedicated, chemically compatible container with a secure lid.

    • The container should be clearly labeled as "Hazardous Chemical Waste" and include the full chemical name: "this compound". Do not use abbreviations.

    • Store the sealed container in a designated satellite accumulation area (SAA) within the laboratory, away from incompatible materials such as strong oxidizing agents and acids.

  • Liquid Waste (Solutions):

    • Solutions containing this compound should be collected in a separate, leak-proof container designated for halogenated or non-halogenated organic waste, depending on the solvent used.

    • The container must be clearly labeled with "Hazardous Chemical Waste" and list all chemical constituents, including their approximate concentrations.

    • Store liquid waste containers in a secondary containment bin within the SAA.

Chemical Neutralization (for Advanced Users)

For laboratories with the appropriate facilities and trained personnel, chemical degradation of the Boc-protecting group can be considered as a preliminary step before disposal. The tert-butoxycarbonyl (Boc) group is labile to acidic conditions.[1][2]

Experimental Protocol for Boc Deprotection:

Warning: This procedure should only be performed by trained chemists in a controlled laboratory setting.

Reagents and Materials:

  • This compound waste

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a chemical fume hood, dissolve the this compound waste in dichloromethane.

  • Slowly add an excess of a 25% solution of trifluoroacetic acid in dichloromethane or a 4M solution of HCl in 1,4-dioxane.[3]

  • Stir the reaction mixture at room temperature and monitor the deprotection process using an appropriate analytical technique (e.g., TLC or LC-MS).

  • Once the reaction is complete, carefully neutralize the excess acid by washing the organic layer with a saturated aqueous solution of sodium bicarbonate.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The resulting deprotected compound should be collected and disposed of as hazardous chemical waste, following the procedures outlined above.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation & Segregation cluster_contain Containerization & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A Solid this compound Waste C Seal in a labeled, compatible solid waste container. A->C B Liquid this compound Waste (in solution) D Seal in a labeled, compatible liquid waste container. B->D E Store in designated Satellite Accumulation Area (SAA). C->E D->E F Arrange for pickup by a licensed chemical waste vendor. E->F G Optional: Chemical Neutralization (Boc Deprotection) - For advanced users only - E->G Consider if feasible G->D Collect deprotected product

Caption: Disposal workflow for this compound.

Quantitative Data Summary

ParameterSpecificationSource
Personal Protective Equipment Safety goggles, chemical-resistant gloves, lab coatGeneral laboratory safety guidelines
Storage of Waste Designated Satellite Accumulation Area (SAA)[4]
Incompatible Materials Strong oxidizing agents, strong acidsGeneral chemical safety principles
Boc Deprotection Agents Trifluoroacetic acid (TFA), 4M HCl in 1,4-dioxane[1]

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby fostering a secure research environment and upholding their commitment to environmental stewardship. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines for any additional requirements.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.